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  • Product: N-Fmoc-2,5-difluoro-L-phenylalanine
  • CAS: 1004959-90-3

Core Science & Biosynthesis

Foundational

Introduction: The Significance of Fluorination in Peptide Science

An In-depth Technical Guide to the Chemical Properties and Applications of N-Fmoc-2,5-difluoro-L-phenylalanine Executive Summary: This document provides a comprehensive technical overview of N-(9-fluorenylmethoxycarbonyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of N-Fmoc-2,5-difluoro-L-phenylalanine

Executive Summary: This document provides a comprehensive technical overview of N-(9-fluorenylmethoxycarbonyl)-2,5-difluoro-L-phenylalanine, a critical building block for researchers, chemists, and drug development professionals. This guide details its fundamental physicochemical properties, synthesis, and analytical characterization. The core focus is on its application in solid-phase peptide synthesis (SPPS), highlighting its role in creating peptides with enhanced biological characteristics due to the strategic incorporation of fluorine. Safety, handling, and storage protocols are also provided to ensure its effective and safe utilization in a laboratory setting.

The introduction of fluorine atoms into amino acids is a powerful strategy in medicinal chemistry and drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides.[1] N-Fmoc-2,5-difluoro-L-phenylalanine is a derivative of the amino acid L-phenylalanine, where two hydrogen atoms on the phenyl ring have been replaced by fluorine atoms at the 2 and 5 positions.

The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a crucial protecting group in modern peptide synthesis.[] Its stability in acidic conditions and lability in mild basic conditions make it ideal for orthogonal protection schemes in solid-phase peptide synthesis (SPPS), the most common method for chemically synthesizing peptides.[3][4] Therefore, N-Fmoc-2,5-difluoro-L-phenylalanine serves as a specialized reagent for incorporating a difluorinated phenylalanine residue into a growing peptide chain, enabling the development of novel peptide-based therapeutics and research tools.[1][5]

Physicochemical Properties

N-Fmoc-2,5-difluoro-L-phenylalanine is a white to off-white crystalline powder or solid at room temperature.[6] Its core chemical identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 1004959-90-3[6][7]
Molecular Formula C₂₄H₁₉F₂NO₄[6][7]
Molecular Weight 423.42 g/mol [6][7]
IUPAC Name (2S)-3-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid[7]
Physical Form White to off-white powder or crystals[6]
Purity Typically ≥95-98% (by HPLC)[6][8]
Solubility Due to the large, hydrophobic Fmoc group, solubility is low in water but good in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and alcohols.[9]
Stability The compound is stable under standard storage conditions. The Fmoc group is stable to acids but readily cleaved by bases like piperidine.[3][10]

Synthesis and Purification

The synthesis of fluorinated amino acids can be complex, often involving multi-step pathways to ensure correct stereochemistry. A generalized approach for producing N-Fmoc-2,5-difluoro-L-phenylalanine involves the synthesis of the core amino acid followed by the protection of the alpha-amino group.

A plausible synthetic route starts with a suitable difluorobenzyl halide which is coupled with a chiral glycine enolate equivalent (e.g., a Schöllkopf reagent) to introduce the amino acid backbone with the correct L-configuration.[11] Following the formation of the 2,5-difluoro-L-phenylalanine, the amino group is protected using an Fmoc-donating reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base.[][11]

A 2,5-Difluorobenzyl Bromide + Chiral Glycine Auxiliary B Alkylation Reaction A->B Coupling C Intermediate with Difluorophenyl Moiety B->C D Hydrolysis & Auxiliary Removal C->D E 2,5-difluoro-L-phenylalanine D->E F Fmoc-OSu + Base (e.g., NaHCO₃) E->F Fmoc Protection G N-Fmoc-2,5-difluoro-L-phenylalanine F->G

Generalized Synthetic Workflow

Purification Protocol (Crystallization): Purification of the final product is typically achieved through recrystallization to remove unreacted starting materials and byproducts.

  • Dissolution: Dissolve the crude N-Fmoc-2,5-difluoro-L-phenylalanine product in a minimal amount of a hot solvent system, such as an ethanol/water mixture.[12]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[12]

  • Filtration: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent system to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to yield the final product.

Analytical Characterization

To ensure the identity and purity of N-Fmoc-2,5-difluoro-L-phenylalanine, several analytical techniques are employed.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (often containing 0.1% TFA) is typically used. The purity is determined by integrating the area of the product peak relative to the total peak area. Assays typically require ≥94.0% purity.[13]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For N-Fmoc-2,5-difluoro-L-phenylalanine (C₂₄H₁₉F₂NO₄), the expected monoisotopic mass is approximately 423.13 Da. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 424.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Fmoc group (typically in the 7.2-7.8 ppm range), the protons on the difluorinated phenyl ring, and the protons of the amino acid backbone (α-CH and β-CH₂).

    • ¹³C NMR: The carbon spectrum will display distinct signals for the carbonyl carbons (carboxyl and urethane), the numerous aromatic carbons, and the aliphatic carbons of the amino acid backbone.

    • ¹⁹F NMR: The fluorine NMR will show two distinct signals corresponding to the two non-equivalent fluorine atoms on the phenyl ring, confirming the 2,5-substitution pattern.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Fmoc-2,5-difluoro-L-phenylalanine is its incorporation into synthetic peptides via the Fmoc-SPPS methodology. The process is cyclical, involving the sequential addition of amino acids to a growing chain anchored to a solid support (resin).

cluster_0 SPPS Cycle cluster_1 A Start: Resin-NH₂ B Fmoc Deprotection A->B 1. Piperidine in DMF C Washing B->C E Coupling C->E D Amino Acid Activation D->E Activated Fmoc-AA-OH F Washing E->F F->B n-1 cycles G Repeat Cycle or Final Cleavage F->G Final cycle Act Fmoc-2,5-diF-Phe-OH + HBTU/DIPEA

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Detailed Protocol for Incorporation: The following protocol outlines the steps for coupling N-Fmoc-2,5-difluoro-L-phenylalanine to a resin-bound peptide chain with a free N-terminal amine.

StepProcedureRationale & Key Insights
1. Resin Swelling Swell the peptide-resin in an appropriate solvent (e.g., DMF) for 30-60 minutes.This allows the solvent and reagents to penetrate the resin beads, making the reactive sites accessible.
2. Fmoc Deprotection Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat once.Piperidine is a secondary amine base that efficiently removes the acid-stable Fmoc group via a β-elimination mechanism, exposing the free amine for the next coupling step.[3][4]
3. Washing Wash the resin thoroughly with DMF (3-5 times) followed by DCM and then DMF again.Washing is critical to remove residual piperidine and the dibenzofulvene-piperidine adduct, which can interfere with the subsequent coupling reaction.
4. Amino Acid Activation In a separate vessel, dissolve N-Fmoc-2,5-difluoro-L-phenylalanine (3-5 equivalents) and an activating agent (e.g., HBTU/HOBt, 3-5 eq.) in DMF. Add a base like N,N-Diisopropylethylamine (DIPEA, 6-10 eq.). Allow to pre-activate for 5-10 minutes.Activation converts the carboxylic acid into a more reactive species (e.g., an active ester), facilitating the formation of the amide (peptide) bond. DIPEA is a non-nucleophilic base that facilitates the reaction without removing the Fmoc group.[3]
5. Coupling Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture for 1-2 hours at room temperature.This is the peptide bond-forming step. The activated carboxyl group of the incoming amino acid reacts with the free amine on the growing peptide chain.
6. Washing Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.This prepares the peptide-resin for the next cycle of deprotection and coupling.
7. Monitoring (Optional) Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines).This is a quality control step to ensure high-yield synthesis. If the test is positive (blue color), a recoupling step may be necessary.

This cycle is repeated for each amino acid in the desired peptide sequence. After the final amino acid is coupled, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA) with scavengers.[14]

Safety, Handling, and Storage

As a laboratory chemical, N-Fmoc-2,5-difluoro-L-phenylalanine must be handled with appropriate care.

Safety and Hazard Information:

CategoryInformationSource(s)
Signal Word Warning[6][7]
Pictogram GHS07 (Exclamation Mark)[6][7]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[6][7]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

Handling:

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[15]

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[10]

  • Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[15]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[15] Recommended storage temperatures range from room temperature to 2-8°C.[6][7]

  • Protect from moisture and light to ensure long-term stability.[16]

Conclusion

N-Fmoc-2,5-difluoro-L-phenylalanine is a highly valuable, specialized amino acid derivative for advanced peptide synthesis. Its strategic difluorination offers a pathway to modulate the biological and pharmacological properties of peptides, including their stability, conformation, and receptor affinity. A thorough understanding of its chemical properties, handling, and application in the Fmoc-SPPS workflow is essential for its successful use in the design and discovery of next-generation peptide-based therapeutics and biochemical probes.

References

  • Polshettiwar, V., & Schneider, R. (2021). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 26(16), 4987. [Link]

  • AAPPTec, LLC. Safety Data Sheet - Fmoc-Phe(F5)-OH. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2779009, 3,5-Difluoro-L-phenylalanine, N-BOC protected. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 978331, Fmoc-phenylalanine. [Link]

  • Orion Cientific. N-Fmoc-2,5-difluoro-L-phenylalanine, Package: 5g, Laibo Chem. [Link]

  • Google Patents. (2013). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Clerbaux, J., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Cancer & Metabolism, 9(1), 24. [Link]

  • Lu, J., et al. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 40(9), 810-814. [Link]

  • AAPPTec. Fmoc-L-Amino Acids. [Link]

  • SpectraBase. L-Phenylalanine, N-pivaloyl-, methyl ester. [Link]

  • ResearchGate. (a) The chemical formulae of Fmoc chloride, L-phenylalanine,... [Link]

Sources

Exploratory

N-Fmoc-2,5-difluoro-L-phenylalanine: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of N-Fmoc-2,5-difluoro-L-phenylalanine, a critical building block in modern peptide science. We will delve into...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-Fmoc-2,5-difluoro-L-phenylalanine, a critical building block in modern peptide science. We will delve into its fundamental properties, its strategic applications in enhancing peptide therapeutics, and the rigorous analytical methodologies required for its successful implementation in research and development.

Core Molecular Attributes of N-Fmoc-2,5-difluoro-L-phenylalanine

N-Fmoc-2,5-difluoro-L-phenylalanine is a synthetic amino acid derivative that plays a pivotal role in the design of novel peptides with enhanced biological activity and stability. The strategic placement of two fluorine atoms on the phenyl ring of phenylalanine introduces unique electronic and conformational properties.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular characteristics of N-Fmoc-2,5-difluoro-L-phenylalanine is paramount for its effective use.

PropertyValueSource
Molecular Weight 423.42 g/mol [1]
Chemical Formula C₂₄H₁₉F₂NO₄
CAS Number 1004959-90-3
Appearance White to off-white powder or crystals
Purity Typically ≥98%
Storage Conditions Sealed in a dry environment, at 2-8°C or room temperature.

The molecular structure, characterized by the presence of the bulky, base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, is fundamental to its application in solid-phase peptide synthesis (SPPS).

Caption: Chemical structure of N-Fmoc-2,5-difluoro-L-phenylalanine.

Strategic Incorporation in Peptide Synthesis

The primary application of N-Fmoc-2,5-difluoro-L-phenylalanine lies in its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of fluorine atoms into the phenyl ring of phenylalanine can significantly modulate the properties of the resulting peptide.

The Rationale for Fluorination

The incorporation of fluorinated amino acids like 2,5-difluoro-L-phenylalanine is a strategic choice to enhance the therapeutic potential of peptides. Fluorine's high electronegativity and small size can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the phenyl ring less susceptible to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[2]

  • Modulation of Bioactivity: Fluorine substitution can alter the electronic properties of the aromatic ring, influencing key interactions with biological targets such as receptors and enzymes. This can lead to enhanced binding affinity and selectivity.[3]

  • Conformational Control: The presence of fluorine atoms can introduce specific conformational constraints on the peptide backbone, promoting the adoption of desired secondary structures which can be crucial for biological activity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of N-Fmoc-2,5-difluoro-L-phenylalanine into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS.

SPPS_Workflow start Start: Resin with free amine coupling Step 1: Coupling (Attach N-Fmoc-2,5-difluoro-L-phenylalanine) start->coupling wash1 Wash coupling->wash1 deprotection Step 2: Deprotection (Remove Fmoc group) wash1->deprotection wash2 Wash deprotection->wash2 next_cycle Ready for Next Coupling Cycle wash2->next_cycle next_cycle->coupling Repeat for subsequent amino acids

Caption: A simplified workflow for one cycle of Fmoc-SPPS.

Experimental Protocols

The successful application of N-Fmoc-2,5-difluoro-L-phenylalanine necessitates meticulous adherence to established protocols.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to expose the free amine for the subsequent coupling reaction.[4]

Protocol: Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF. A common procedure involves two treatments:

    • An initial treatment for 1-3 minutes.

    • A second treatment for 10-20 minutes to ensure complete removal of the Fmoc group.[5][6]

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. This washing step is crucial to prevent side reactions in the subsequent coupling step.

Coupling Reaction

The coupling of N-Fmoc-2,5-difluoro-L-phenylalanine to the free amine on the resin-bound peptide is typically mediated by a coupling agent.

Protocol: Amino Acid Coupling

  • Activation: Pre-activate the N-Fmoc-2,5-difluoro-L-phenylalanine (typically 3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[5]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the completion of the coupling reaction by detecting the absence of free primary amines.[7]

Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed.

Protocol: Cleavage and Deprotection

  • Washing and Drying: Thoroughly wash the peptide-resin with a solvent like dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Treat the dried resin with a cleavage cocktail, typically containing a strong acid such as trifluoroacetic acid (TFA). Scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are often included to quench reactive cationic species generated during deprotection. A common cocktail is TFA/TIS/water (95:2.5:2.5).[8]

  • Reaction: Gently agitate the resin in the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.

  • Purification: Collect the crude peptide by centrifugation and purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of both the N-Fmoc-2,5-difluoro-L-phenylalanine starting material and the final peptide product.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of N-Fmoc-2,5-difluoro-L-phenylalanine. Characteristic signals for the aromatic protons of the fluorenyl and difluorophenyl groups, as well as the alpha- and beta-protons of the amino acid backbone, should be present.[9]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl stretches of the carboxylic acid and the urethane of the Fmoc group, and the C-F bonds.[9]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming its identity.[9]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of N-Fmoc-2,5-difluoro-L-phenylalanine and for purifying the final peptide. A reversed-phase C18 column with a gradient of water and acetonitrile containing a small amount of TFA is commonly used.

Conclusion

N-Fmoc-2,5-difluoro-L-phenylalanine is a valuable tool for medicinal chemists and peptide scientists seeking to develop next-generation peptide-based therapeutics. Its unique properties, stemming from the strategic incorporation of fluorine, can lead to peptides with enhanced stability, modulated bioactivity, and improved pharmacokinetic profiles. A thorough understanding of its chemical characteristics and the implementation of robust synthesis and analytical protocols are key to harnessing its full potential in drug discovery and development.

References

  • ACS Publications. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational. Available from: [Link]

  • National Institutes of Health. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available from: [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Bio-protocol. Peptide Synthesis. Available from: [Link]

Sources

Foundational

Technical Whitepaper: Stability Dynamics and Optimal Storage Protocols for N-Fmoc-2,5-difluoro-L-phenylalanine

Executive Summary The incorporation of non-canonical, fluorinated amino acids into peptide sequences is a cornerstone of modern drug development. Specifically, N-Fmoc-2,5-difluoro-L-phenylalanine (CAS: 1004959-90-3) is h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical, fluorinated amino acids into peptide sequences is a cornerstone of modern drug development. Specifically, N-Fmoc-2,5-difluoro-L-phenylalanine (CAS: 1004959-90-3) is highly valued for its ability to drastically enhance the proteolytic stability and lipophilicity of peptide therapeutics[1]. However, the very structural modifications that make this compound valuable also dictate stringent handling and storage requirements. This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of N-Fmoc-2,5-difluoro-L-phenylalanine and establishes self-validating protocols for its long-term storage and quality control.

Mechanistic Causality of Degradation

To design an effective storage system, one must first understand the chemical vulnerabilities of the molecule. N-Fmoc-2,5-difluoro-L-phenylalanine faces three primary modes of degradation:

  • Base-Catalyzed β-Elimination: The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is inherently sensitive to basic conditions. Exposure to trace amines or alkaline environments triggers a rapid β-elimination reaction, stripping the Fmoc group to form a dibenzofulvene byproduct and the unprotected free amine[].

  • Moisture-Induced Hydrolysis: While Fmoc is relatively stable in dry air, the presence of ambient moisture can catalyze slow hydrolysis over time, compromising the integrity of the protecting group and leading to premature degradation[3][4].

  • Thermal Racemization: Elevated temperatures increase the kinetic energy of the system, accelerating the risk of racemization at the α-carbon. Maintaining the strict L-enantiomer conformation is critical, as conversion to the D-enantiomer alters the spatial topography and biological activity of the final synthesized peptide[5].

The interaction between these environmental stressors and the molecule's structural integrity is mapped below.

DegradationLogic A N-Fmoc-2,5-difluoro-L-phenylalanine E Fmoc Cleavage (β-elimination) A->E Vulnerability F Hydrolysis / Free Amino Acid A->F Vulnerability G Racemization (α-carbon) A->G Vulnerability B Ambient Moisture (H2O) B->F Promotes C Trace Amines / Base C->E Catalyzes D Elevated Temp (>25°C) D->E Enhances rate D->G Accelerates

Caption: Mechanistic pathways of degradation for N-Fmoc-protected amino acids under environmental stress.

Quantitative Storage Parameters

The strong electron-withdrawing nature of the fluorine atoms on the phenyl ring alters the electronic environment of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis[1]. To preserve these unique electronic properties prior to synthesis, the physical storage environment must be strictly controlled.

The table below synthesizes the optimal storage conditions based on chemical stability data[6]:

ParameterShort-Term (< 1 week)Long-Term (Months - Years)Causality / Rationale
Temperature Room Temp (20-25°C)2-8°C to -20°CCryogenic temperatures minimize thermal kinetic energy, halting spontaneous Fmoc cleavage and α-carbon racemization.
Atmosphere DesiccatedInert Gas (Argon/N₂)Displacing oxygen and ambient humidity prevents moisture-induced hydrolysis of the Fmoc group.
Light Exposure Dark / Amber VialDark / Amber VialFmoc groups exhibit light sensitivity; prolonged photon exposure induces degradation.
Physical State Lyophilized PowderLyophilized PowderSolutions degrade rapidly due to increased molecular mobility; the solid state restricts reaction rates.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains an internal mechanism to verify its own success. The following workflow pairs a strict cryogenic aliquoting procedure with a Quality Control (QC) feedback loop. If the storage protocol fails (e.g., moisture ingress), the QC protocol will definitively detect the resulting byproducts, creating a self-validating system.

Protocol A: Inert Aliquoting and Cryogenic Storage

Objective: To prepare bulk N-Fmoc-2,5-difluoro-L-phenylalanine for long-term storage without introducing moisture or thermal shock.

  • Thermal Equilibration: Remove the sealed bulk container from -20°C storage and place it in a desiccator at room temperature for 2 hours before opening.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating Fmoc hydrolysis. Equilibration prevents this phase change.

  • Inert Atmosphere Handling: Transfer the equilibrated container to a glove box purged with dry Argon (or Nitrogen).

    • Causality: Argon is heavier than air and displaces residual moisture and oxygen, creating a chemically inert blanket over the compound.

  • Single-Use Aliquoting: Weigh the powder into single-use, amber glass vials.

    • Causality: Repeated freeze-thaw cycles of a single bulk container introduce micro-condensation and thermal stress[6]. Single-use aliquots ensure the material is only thawed once immediately prior to peptide synthesis.

  • Sealing: Cap the vials with PTFE-lined septa, ensure a final Argon purge, and transfer immediately to -20°C storage.

Protocol B: Quality Control & Stability Assessment

Objective: To validate the efficacy of Protocol A by testing for degradation byproducts prior to Solid-Phase Peptide Synthesis (SPPS).

  • Sample Preparation: Dissolve a 1 mg micro-aliquot in anhydrous acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: The addition of 0.1% TFA maintains a strictly acidic environment, preventing any trace base in the solvent from artificially catalyzing Fmoc cleavage during the analysis itself.

  • RP-HPLC Analysis (Fmoc Integrity): Inject the sample onto a C18 Reverse-Phase HPLC column. Monitor absorbance at 254 nm and 301 nm.

    • Validation Logic: The intact N-Fmoc-2,5-difluoro-L-phenylalanine will elute as a single major peak. The detection of a peak corresponding to dibenzofulvene (DBF) explicitly invalidates the storage condition, indicating base/moisture exposure.

  • Chiral Chromatography (Enantiomeric Purity): Run the sample through a chiral stationary phase column (e.g., Chiralcel OD).

    • Validation Logic: This step verifies that no thermal racemization occurred during storage. The L-enantiomer must show an enantiomeric excess (ee) of >98%. The presence of the D-enantiomer signals a failure in temperature control.

QCWorkflow S1 Receipt of Bulk Powder S2 Equilibrate to Room Temp S1->S2 Prevent condensation S3 Aliquot under Argon/N2 S2->S3 Eliminate freeze-thaw S4 Seal in Amber Vials S3->S4 Light/Moisture block S5 Store at -20°C S4->S5 Long-term stability QC1 RP-HPLC Analysis (DBF Check) S5->QC1 Validates Moisture Control QC2 Chiral LC (L-Enantiomer Check) S5->QC2 Validates Temp Control

Caption: Closed-loop workflow demonstrating how analytical QC validates the physical storage protocol.

Conclusion

The utility of N-Fmoc-2,5-difluoro-L-phenylalanine in synthesizing highly stable, bioavailable peptides is unmatched, but its pre-synthesis handling dictates the success of the downstream application. By understanding the causality behind Fmoc β-elimination and α-carbon racemization, researchers can implement the self-validating storage and QC protocols outlined above. Strict adherence to cryogenic, desiccated, and inert handling ensures that the structural integrity of this critical building block remains uncompromised.

References

  • Sigma-Aldrich. "N-Fmoc-2,5-difluoro-L-phenylalanine | 1004959-90-3". Sigma-Aldrich Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn6Pc2K1zikkZN-SUum7nH3nkaKrApdhyFHaxLswUqDrZABa3Q8QfiZKg7bKcMdy1pYrxTwrpJwxNGH0K4gfQ2EiZiMfM6d-JxgekNaS8sCo-2k1CZLEn7kINWiEEN0V9xd0SRft4nq2I7zFkluvJxfGx8LHGnT9HK8p3GDi7_nQ==]
  • Cusabio. "Fmoc-D-4-Pyridylalanine - Cusabio (Storage Principles for Fmoc-Amino Acids)". Cusabio Product Data. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTUTv94nv33uERWc6UkrQjxDXpVVHTdn7NL4eoIhVrmHugPKT1zb0aQa7jSkDXFKGu89WFpcTHQ7RNydbVgoSsnfH8rCq6gHncDksEoGs58d_MRi9D7ZNsjt_0xm8vVFOU6hiN_4XH5EXX7UccOiPc_KtY66zeVZOeOsedVUxEokOH3Q==]
  • BenchChem. "Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation". BenchChem Insights. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJy04RbU1h8xcWFdoNtaoeB03bRxVt2lbMu1QNeFFrhUS7Q46UdnsPIXsXw7q0tNxwcv6qWEq1UxTmqJdmtXMdkSe_T-rBYyStsQwTvM6Gxc12LVAG2HQCs-ykdADiYj12t1R5l4XGOAZZKptaM_bY99cZjRBpsL1IKp8kk080KFJ6dvftVP29YmZ7rlMz0ko7q56Ra48bsjtmwumPZe9a5QvqviKsdDtl0MhEut3mENjmsZuLYA==]
  • BOC Sciences. "Why Fmoc-Protected Amino Acids Dominate SPPS?". BOC Sciences Technical Hub. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdcq4Sn8HG_miZeCZNg8EqpLKUTT_vo572W3XDqReHkibRI2LP87zCnL_95oi6NJX-yOrMN43jH2z0ixhdA3ZKKHM7ziluAUQBPNTpetoXtDbnVR3-f9o3k7FAv1lGGC_P_C-OjMpjxowBCTundA9Tq39zwQfJVbQz_L50AGr9J3dOeAY6AafAn_HnnDFDZZZpE3GmLklDmpJCafbBcmD6QQSg5kweS3xkgw==]
  • BenchChem. "Storage conditions for Fmoc-protected amino acids". BenchChem Technical Guides. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRdhiVsXZBds6LtDWHLUxBGaaHcnj7s41guL9kg8iQgLKJvA-5NynyG3H20HA_yCuYdcQYPP1jN2admWHOUR7-IEI8c299PGkQ_F8UWXFduY8CsXNHacg6FF_81JdnLXhrLU6FqpIAF89vltJkrFjUxVrUnZT7qA07K94GpqmZiJoEhQquyEhRbttYUd7Z]
  • Bachem. "FAQ - frequently asked questions (Racemization & Storage)". Bachem Knowledge Center. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOJLOuINKoofHg6n3veV1UHgWihsSwdt4_sC9KZ5PZbAO1AtbknsJq4LXMW8voX2cMU4tYeX_Av3RMbZT4WMFswo65_M1CvcArsAGmrcnkHohTqZXPrKOd6i8vlAs2JIM9baSxqiJj]
  • Agilent. "Agilent Biocolumns Application Compendium - Amino Acid Analysis (Fmoc Moisture Sensitivity)". Agilent Technologies. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlw6ZAiLoXWPWSMFOv1VLZdFCSfEej41SyG8PR2HGjKaKMMADjS85zQGpJtjLrhStNgZcPkXTVZXb3t2L3T1QYTLbsBXzbIxMbE635RWF502WMcwF2AT2YsH2M78KD0K7FIOaEdfiuwaq-BOubYAx4y0377hqFHQYTv86OnqOtQaWpVp0r6EImJdXapnlZZ9IU0Uys1mWfHhbvTGm46RP_KGKYYW78FWI=]

Sources

Exploratory

solubility of N-Fmoc-2,5-difluoro-L-phenylalanine in common solvents

An In-depth Technical Guide to the Solubility of N-Fmoc-2,5-difluoro-L-phenylalanine in Common Solvents Abstract This technical guide provides a comprehensive overview of the solubility characteristics of N-Fmoc-2,5-difl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of N-Fmoc-2,5-difluoro-L-phenylalanine in Common Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Fmoc-2,5-difluoro-L-phenylalanine, a fluorinated amino acid derivative crucial for peptide synthesis and drug discovery. The document is intended for researchers, scientists, and drug development professionals. It delves into the physicochemical properties of the compound that govern its solubility, offers a qualitative solubility profile in a range of common laboratory solvents, and provides a detailed, step-by-step experimental protocol for precise quantitative solubility determination using the widely accepted shake-flask method. The guide aims to equip scientists with the foundational knowledge and practical tools to effectively utilize N-Fmoc-2,5-difluoro-L-phenylalanine in their research endeavors.

Introduction to N-Fmoc-2,5-difluoro-L-phenylalanine

N-Fmoc-2,5-difluoro-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in modern peptide chemistry. The molecule incorporates two key features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a difluorinated phenyl side chain. The Fmoc group is a base-labile protecting group, which is a cornerstone of solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions.[1] The presence of fluorine atoms on the phenyl ring can significantly alter the physicochemical and biological properties of peptides, including metabolic stability, binding affinity, and conformational preferences.[2]

Understanding the solubility of N-Fmoc-2,5-difluoro-L-phenylalanine is paramount for its effective use. In SPPS, for instance, poor solubility of an Fmoc-amino acid in the reaction solvent can lead to incomplete coupling reactions, resulting in truncated or deletion peptide sequences and posing significant challenges for purification.[] In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[4]

Physicochemical Properties

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5]

Key Physicochemical Characteristics of N-Fmoc-2,5-difluoro-L-phenylalanine:

  • Molecular Formula: C₂₄H₁₉F₂NO₄

  • Molecular Weight: 423.42 g/mol

  • Structure: The molecule consists of a large, nonpolar Fmoc group, a polar carboxylic acid group, a secondary amide linkage, and a difluorophenyl side chain. The fluorine atoms on the phenyl ring increase its hydrophobicity.

  • Polarity: The presence of both large nonpolar regions (Fmoc and difluorophenyl groups) and polar functional groups (carboxylic acid and amide) gives the molecule an amphiphilic character. However, the overall character is predominantly nonpolar.

  • Hydrogen Bonding: The carboxylic acid and the N-H of the amide group can act as hydrogen bond donors, while the oxygen atoms of the carbonyl and carboxyl groups can act as hydrogen bond acceptors.

  • Physical Form: Typically a white to off-white powder or crystals.

Predicted Solubility Profile

SolventChemical ClassPredicted SolubilityRationale / Notes
Dimethylformamide (DMF) Polar AproticHighly Soluble DMF is a widely used solvent in SPPS and is known to effectively dissolve most Fmoc-amino acids.[][7] Its polar aprotic nature can solvate both the polar and nonpolar regions of the molecule.
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly Soluble Similar to DMF, NMP is an excellent solvent for SPPS and is expected to readily dissolve N-Fmoc-2,5-difluoro-L-phenylalanine.[][7]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile (ACN) Polar AproticModerately Soluble Acetonitrile is less polar than DMF and NMP, and while it may dissolve the compound, its capacity is likely to be lower.
Tetrahydrofuran (THF) Nonpolar/Weakly PolarSlightly Soluble to Soluble THF has been reported as a good solvent for some Fmoc-amino acids, particularly with PEG-based resins.[7]
Dichloromethane (DCM) NonpolarSlightly Soluble DCM is a common solvent in organic synthesis, but its nonpolar nature may limit its ability to effectively solvate the polar functional groups of the molecule. It is more commonly used in Boc-chemistry SPPS.[7]
Methanol / Ethanol Polar ProticSlightly Soluble The polarity of these alcohols may not be sufficient to overcome the large nonpolar regions of the molecule. Unmodified L-phenylalanine is only very slightly soluble in these alcohols.[6]
Water Polar ProticInsoluble The large, hydrophobic Fmoc and difluorophenyl groups make the molecule practically insoluble in water.[8]
Hexane / Heptane Nonpolar (Aliphatic)Insoluble These nonpolar solvents will not effectively solvate the polar functional groups of the molecule.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][9] This protocol provides a detailed, step-by-step methodology for determining the solubility of N-Fmoc-2,5-difluoro-L-phenylalanine in a chosen solvent.

Materials and Equipment
  • N-Fmoc-2,5-difluoro-L-phenylalanine (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess N-Fmoc-2,5-difluoro-L-phenylalanine to a known volume of solvent in a sealed vial. equil1 Agitate the vial at a constant temperature for 24-72 hours to reach equilibrium. prep1->equil1 Incubate sep1 Centrifuge the suspension to pellet the undissolved solid. equil1->sep1 Separate sep2 Carefully withdraw the supernatant and filter through a 0.22 µm syringe filter. sep1->sep2 anal2 Analyze the filtered supernatant by HPLC to determine the concentration. sep2->anal2 Inject anal1 Prepare a calibration curve of known concentrations of the compound. anal1->anal2 Calibrate res1 Calculate the solubility in mg/mL or mol/L. anal2->res1 Quantify

Sources

Foundational

commercial suppliers of N-Fmoc-2,5-difluoro-L-phenylalanine

An In-depth Technical Guide to N-Fmoc-2,5-difluoro-L-phenylalanine for Advanced Peptide Synthesis For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Fmoc-2,5-difluoro-L-phenylalanine for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Fmoc-2,5-difluoro-L-phenylalanine, a critical building block for the synthesis of advanced peptides. We will delve into the strategic sourcing of this reagent, its unique chemical properties, and detailed, field-proven protocols for its successful incorporation into peptide sequences. This document is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to leverage the unique advantages of fluorination in their drug discovery and development efforts.

The Strategic Importance of Fluorination: Why 2,5-Difluoro-L-phenylalanine?

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The replacement of hydrogen with fluorine, a bioisostere of similar size but with vastly different electronics, can profoundly modulate a peptide's characteristics.[1] Specifically, incorporating 2,5-difluoro-L-phenylalanine can impart several desirable attributes:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, increasing the peptide's half-life in vivo.[1]

  • Modulation of Physicochemical Properties: Fluorination alters lipophilicity, acidity, and basicity, which can improve membrane permeability and bioavailability.[1]

  • Tuning of Conformation and Binding Affinity: The electron-withdrawing nature of fluorine atoms on the phenyl ring can influence non-covalent interactions, such as π-π stacking and hydrogen bonding.[2][3] This can lead to more stable secondary structures and optimized binding to biological targets.[2][4][5]

  • Unique Spectroscopic Signature: The presence of ¹⁹F provides a sensitive NMR handle for structural and binding studies without altering the core structure significantly.

The 2,5-difluoro substitution pattern is particularly interesting as it creates a unique electronic environment on the aromatic ring, influencing its interactions in a way that is distinct from mono- or other di-substituted analogs.

Sourcing and Qualification of N-Fmoc-2,5-difluoro-L-phenylalanine

The success of peptide synthesis begins with high-quality starting materials. Sourcing N-Fmoc-2,5-difluoro-L-phenylalanine requires careful consideration of purity, batch-to-batch consistency, and supplier reliability.

Commercial Suppliers

A number of reputable suppliers offer N-Fmoc-2,5-difluoro-L-phenylalanine. The following table provides a comparative overview to aid in procurement.

SupplierProduct Number (Example)Purity (Typical)AvailabilityNotes
Sigma-Aldrich (Merck) CIAH9884FD56≥98%[6][7]StockOften provides comprehensive documentation like Certificates of Analysis (CoA).
BLD Pharmatech BL3H97A457EB[6]≥98%[6]StockProvides key physical and safety data.
ChemScene CS-0158519[8]>98%StockAvailable through distributors like Fisher Scientific.
Laibo Chem N/ANot specified5g packages[9]Regional supplier.
Apollo Scientific N/A (unprotected form)Not specifiedVariousOffers the unprotected 2,5-Difluoro-L-phenylalanine.[10]
Chem-Impex N/A (dichloro- analog)≥99% (Chiral HPLC)StockOffers related halogenated derivatives like Fmoc-2,5-dichloro-L-phenylalanine.[11]

Note: This table is not exhaustive and is intended as a guide. Researchers should always verify specifications with the supplier before ordering.

Supplier Qualification Workflow

Choosing a supplier should be a systematic process. A self-validating system ensures that the material you procure will perform as expected in your synthesis.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection A Identify Potential Suppliers (e.g., Sigma, BLD, ChemScene) B Request Technical Data Sheets & Certificates of Analysis (CoA) A->B C Compare Purity & Analytical Methods (HPLC, NMR, MS) B->C D Evaluate Batch-to-Batch Consistency (Review multiple CoAs) C->D E Assess Availability & Lead Times D->E F Order Small Test Batch E->F G Perform In-House QC (e.g., test coupling) F->G H Qualify Supplier & Approve for Large-Scale Purchase G->H start Start Cycle: Free Amine on Resin activation 1. Pre-activate Fmoc-AA-OH + HATU/DIPEA in DMF start->activation coupling 2. Couple to Resin (45-90 min) activation->coupling monitoring 3. Kaiser Test? coupling->monitoring wash1 4. Wash (DMF, DCM) monitoring->wash1 Negative (Yellow) recouple Recouple monitoring->recouple Positive (Blue) deprotection 5. Deprotect (20% Piperidine/DMF) wash1->deprotection wash2 6. Wash (DMF) deprotection->wash2 end Cycle Complete: Ready for Next AA wash2->end recouple->coupling

Sources

Exploratory

Structural Analysis and Analytical Validation of N-Fmoc-2,5-difluoro-L-phenylalanine: A Technical Guide for Peptide Engineering

Executive Summary The incorporation of non-canonical, fluorinated amino acids into peptide sequences represents a paradigm shift in modern drug development. N-Fmoc-2,5-difluoro-L-phenylalanine (CAS: 1004959-90-3) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical, fluorinated amino acids into peptide sequences represents a paradigm shift in modern drug development. N-Fmoc-2,5-difluoro-L-phenylalanine (CAS: 1004959-90-3) is a highly specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS). By introducing fluorine atoms at the 2 and 5 positions of the phenyl ring, researchers can fundamentally alter a peptide's physicochemical properties—enhancing proteolytic stability, modulating lipophilicity, and providing a highly sensitive handle for 19 F Nuclear Magnetic Resonance (NMR) structural probing[1].

This whitepaper provides an authoritative, in-depth guide to the structural elucidation, physicochemical profiling, and analytical validation of this critical amino acid.

The Mechanistic Rationale for 2,5-Difluorination

The strategic placement of fluorine atoms on the phenylalanine side chain is not merely structural; it is deeply functional.

  • Electrostatic Modulation: Fluorine is the most electronegative element. Its introduction withdraws electron density from the aromatic ring via the inductive effect (-I), while simultaneously donating electron density via resonance (+R). This push-pull dynamic inverts the typical electron-rich π -cloud of benzene, turning the aromatic ring into an electron-deficient π -acceptor. This inversion profoundly alters π−π stacking interactions, stabilizing secondary folding motifs in rationally designed peptides[2].

  • Conformational Probing: The 19 F nucleus boasts a 100% natural abundance and a nuclear spin of ½, eliminating quadrupolar broadening. Because the 19 F chemical shift is exquisitely sensitive to its local dielectric environment, the 2,5-difluoro substitution provides two distinct reporter signals. The 2-position fluorine reports on backbone proximity, while the 5-position fluorine acts as a sensor for solvent exposure or burial within hydrophobic binding pockets[3].

SPPS_Probing Resin Solid-Phase Peptide Synthesis (Fmoc Strategy) Fluorination Incorporate 2,5-diF-Phe (Modulates pKa & Sterics) Resin->Fluorination Cleavage TFA Cleavage & Purification Fluorination->Cleavage NMR_Probe 19F NMR Probing (Conformational Dynamics) Cleavage->NMR_Probe Result Target Identification & Binding Kinetics NMR_Probe->Result

Fig 1. Workflow detailing SPPS incorporation of 2,5-diF-Phe and subsequent 19F NMR probing.

Physicochemical Profiling

Before integration into multi-step SPPS workflows, the raw building block must be rigorously characterized. Below is the consolidated physicochemical data for N-Fmoc-2,5-difluoro-L-phenylalanine.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name (2S)-3-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
CAS Number 1004959-90-3
Molecular Formula C 24​ H 19​ F 2​ NO 4​
Molecular Weight 423.41 g/mol
Stereochemistry L- (S-configuration)
Appearance White to off-white powder or crystals
Purity Target 98.0%

Comprehensive Structural Elucidation Workflows

To guarantee the integrity of the amino acid, a multi-modal analytical approach is required. Relying on a single technique risks overlooking isobaric impurities or enantiomeric contamination.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Stereochemistry Sample N-Fmoc-2,5-difluoro-L-Phe (CAS: 1004959-90-3) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR HRMS ESI-HRMS (Isotope & Fragmentation) Sample->HRMS HPLC RP-HPLC (Chemical Purity) Sample->HPLC Chiral Chiral HPLC (Enantiomeric Excess) Sample->Chiral Validation Validated Amino Acid Ready for SPPS NMR->Validation HRMS->Validation HPLC->Validation Chiral->Validation

Fig 2. Analytical workflow for structural validation of N-Fmoc-2,5-difluoro-L-Phe.

Expected NMR Chemical Shifts

The unambiguous assignment of chemical shifts is critical for confirming the 2,5-substitution pattern[4].

Table 2: Predictive Multinuclear NMR Assignments (DMSO-d 6​ )

NucleusChemical Shift (ppm)Multiplicity / Structural Assignment
19 F -118.5 to -120.0Two distinct multiplets corresponding to the 2-F and 5-F positions on the phenyl ring.
1 H 7.20 - 7.90Multiplets; Fmoc fluorenyl aromatic protons (8H).
1 H 6.90 - 7.20Multiplets; 2,5-difluorophenyl aromatic protons (3H).
1 H 4.10 - 4.30Multiplets; Fmoc -CH 2​
  • and -CH- aliphatic protons.
1 H 3.00 - 3.20Doublet of doublets (dd); β -CH 2​ diastereotopic protons.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly defined to ensure the operator understands why a parameter is chosen, rather than just how to execute it.

Protocol A: 19 F NMR Acquisition for Conformational Probing

Objective: To confirm the presence and integrity of the two distinct fluorine environments without interference from proton coupling.

  • Step 1: Sample Preparation

    • Action: Dissolve 5.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6​ .

    • Causality: DMSO-d 6​ is a strong hydrogen-bond acceptor. It disrupts intermolecular aggregation (e.g., carboxylic acid dimerization), ensuring sharp, well-resolved monomeric signals.

  • Step 2: Probe Tuning and Matching

    • Action: Tune the NMR probe to the 19 F resonance frequency (e.g., ~564 MHz on a 600 MHz instrument).

    • Causality: Fluorine has a gyromagnetic ratio very close to hydrogen. Precise tuning isolates the 19 F channel, maximizing the Signal-to-Noise Ratio (SNR) and preventing pulse power reflection.

  • Step 3: Acquisition Parameters

    • Action: Execute a 1D 19 F sequence with inverse-gated proton decoupling ( 19 F{ 1 H}). Set the relaxation delay (D1) to 3 seconds.

    • Causality: Proton decoupling collapses the complex multiplet structures caused by J -coupling between the fluorine atoms and adjacent aromatic protons, yielding sharp singlets. A long D1 ensures complete longitudinal relaxation ( T1​ ) for accurate quantitative integration.

  • System Validation Criteria: The resulting spectrum must display exactly two distinct 19 F signals. The integration ratio between these two peaks must be exactly 1:1 ( ± 2%), validating the 2,5-difluoro stoichiometry.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee) Determination

Objective: To verify that the L-enantiomer has not undergone racemization during upstream synthesis or storage.

  • Step 1: Mobile Phase Formulation

    • Action: Prepare an isocratic mobile phase of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) at a ratio of 80:20:0.1 (v/v/v).

    • Causality: The highly non-polar hexane forces the analyte to interact intimately with the chiral stationary phase. Isopropanol modulates the elution strength to prevent excessive retention times. TFA is critical; it suppresses the ionization of the free carboxylic acid moiety, preventing peak tailing and ensuring sharp Gaussian peak shapes.

  • Step 2: Column Equilibration

    • Action: Flush a Chiralpak IC column (or equivalent amylose-based stationary phase) at 1.0 mL/min at 25°C until the UV baseline stabilizes.

    • Causality: Temperature fluctuations drastically alter chiral recognition thermodynamics. Strict thermal control ensures reproducible retention times.

  • Step 3: Injection and Detection

    • Action: Inject 10 μ L of the sample (1 mg/mL in mobile phase) and monitor UV absorbance at 254 nm.

    • Causality: The Fmoc protecting group acts as a powerful chromophore at 254 nm. This allows for high-sensitivity detection, enabling the quantification of D-enantiomer trace impurities down to 0.05%.

  • System Validation Criteria: A system suitability injection spiked with 1% D-enantiomer must be run. The chromatographic resolution ( Rs​ ) between the L- and D- peaks must be 2.0. The L-enantiomer peak area must account for 99.0% of the total integrated area.

Conclusion

The structural validation of N-Fmoc-2,5-difluoro-L-phenylalanine requires a rigorous, multi-disciplinary analytical approach. By leveraging the unique NMR properties of the 19 F nucleus and strictly controlling stereochemical purity via chiral chromatography, researchers can confidently deploy this amino acid in the synthesis of next-generation therapeutic peptides. The resulting fluorinated peptides benefit from enhanced catabolic stability and provide invaluable structural insights during target binding assays.

References

  • Sigma-Aldrich. "N-Fmoc-2,5-difluoro-L-phenylalanine | 1004959-90-3". sigmaaldrich.com.

  • Awad, L. F., & Ayoup, M. S. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications". Beilstein Journal of Organic Chemistry (NIH). 3

  • MDPI. (2022). "Fluorinated Protein and Peptide Materials for Biomedical Applications". mdpi.com. 2

  • ACS Publications. (2022). "Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)". acs.org. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of N-Fmoc-2,5-difluoro-L-phenylalanine into Bioactive Peptides for Enhanced Therapeutic Potential

Introduction: The Fluorine Advantage in Peptide Therapeutics The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Advantage in Peptide Therapeutics

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited bioavailability. Among these, fluorinated amino acids have emerged as powerful tools for modulating the physicochemical and biological properties of peptides.[1][2][3] The introduction of fluorine, the most electronegative element, can induce significant changes in a peptide's conformation, hydrophobicity, and electronic environment.[3] Specifically, the incorporation of N-Fmoc-2,5-difluoro-L-phenylalanine offers a nuanced approach to enhancing peptide attributes. The difluorination of the phenyl ring can lead to increased resistance to enzymatic degradation, improved thermal stability, and altered receptor binding affinities, ultimately enhancing the therapeutic potential of the peptide.[3][4]

This application note provides a comprehensive guide for the successful incorporation of N-Fmoc-2,5-difluoro-L-phenylalanine into bioactive peptides using standard solid-phase peptide synthesis (SPPS) protocols. We will delve into the rationale behind key experimental steps, offer detailed protocols, and discuss essential characterization techniques.

Materials and Reagents

Successful peptide synthesis requires high-quality reagents and materials. The following is a general list; specific quantities will vary based on the synthesis scale and peptide sequence.

Reagent/Material Grade/Purity Supplier Notes
N-Fmoc-2,5-difluoro-L-phenylalanine>98%e.g., Merck/Sigma-Aldrich, Chem-ImpexStore at 2-8°C, sealed from moisture.[5]
Rink Amide Resin100-200 mesh, ~0.5-1.0 mmol/g loadinge.g., Novabiochem, BachemOr other suitable resin based on desired C-terminus.
Fmoc-protected amino acids>99%VariousStandard proteinogenic and other non-canonical amino acids.
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVariousLow water content is critical.
Dichloromethane (DCM)ACS grade or higherVariousUsed for resin swelling and washing.
PiperidineReagent gradeVariousFor Fmoc deprotection.
Coupling Reagents (e.g., HATU, HBTU, DIC)>98%VariousChoice depends on the coupling efficiency required.[6]
Base (e.g., DIEA, NMM)Reagent gradeVariousFor activation of the carboxyl group.
Trifluoroacetic acid (TFA)Reagent gradeVariousFor cleavage from the resin. Handle in a fume hood.[7][8]
Scavengers (e.g., TIS, H₂O, EDT)Reagent gradeVariousTo prevent side reactions during cleavage.[7]
Diethyl ether (cold)ACS grade or higherVariousFor peptide precipitation.
Acetonitrile (ACN)HPLC gradeVariousFor HPLC analysis and purification.
WaterHPLC gradeVariousFor HPLC analysis and purification.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual SPPS of a generic peptide incorporating N-Fmoc-2,5-difluoro-L-phenylalanine. The process involves iterative cycles of deprotection and coupling.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin Start: Rink Amide Resin Swell Swell Resin (DMF/DCM) Resin->Swell 1. Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitor Monitor Coupling (e.g., Kaiser Test) Wash2->Monitor Monitor->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Monitor->Final_Deprotection End of Sequence Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide resin into a reaction vessel.

  • Add sufficient DMF or DCM to cover the resin.

  • Gently agitate the resin for 30-60 minutes to ensure complete swelling.[9] This step is crucial for allowing reagents to access the reactive sites within the resin beads.

  • Drain the solvent.

Protocol 2: Iterative Deprotection and Coupling Cycle

This cycle is repeated for each amino acid in the peptide sequence.

Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the swollen resin.[8][10][11]

  • Agitate for 5 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes. The two-step deprotection ensures complete removal of the Fmoc group.[11]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10] Residual piperidine can neutralize the activated amino acid in the subsequent coupling step.

Amino Acid Coupling (Incorporation of N-Fmoc-2,5-difluoro-L-phenylalanine):

The incorporation of N-Fmoc-2,5-difluoro-L-phenylalanine is generally efficient. However, for challenging couplings or to ensure high yields, the use of a more potent coupling reagent like HATU is recommended.

  • In a separate vial, dissolve 3-5 equivalents of N-Fmoc-2,5-difluoro-L-phenylalanine and 3-5 equivalents of a coupling reagent (e.g., HATU) in DMF.

  • Add 6-10 equivalents of a base (e.g., DIEA or NMM) to the amino acid solution. The solution may change color, indicating activation.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for sterically hindered couplings.

  • After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

Monitoring the Coupling Reaction:

It is critical to monitor the completion of each coupling step to avoid deletion sequences in the final peptide. The Kaiser test is a common qualitative method.

  • Positive Kaiser Test (Blue Beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction. In this case, the coupling step should be repeated ("double coupling").[12]

  • Negative Kaiser Test (Yellow/Colorless Beads): Indicates the absence of free primary amines, signifying a complete coupling reaction.

Protocol 3: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard and effective cocktail for most peptides is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8] Caution: TFA is highly corrosive and must be handled in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

Protocol 4: Peptide Precipitation and Purification
  • Precipitate the peptide by adding 10 volumes of cold diethyl ether to the TFA filtrate.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of the Difluorophenylalanine-Containing Peptide

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.

Technique Purpose Expected Outcome
RP-HPLC Assess purity and quantify the final product.A single major peak corresponding to the desired peptide. Purity is typically expressed as a percentage of the total peak area.[13]
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Confirm the molecular weight of the synthesized peptide.The observed mass should match the calculated theoretical mass of the peptide containing 2,5-difluoro-L-phenylalanine.[13]
¹⁹F NMR Spectroscopy Confirm the incorporation and environment of the fluorine atoms.A characteristic signal in the ¹⁹F NMR spectrum corresponding to the fluorine atoms on the phenylalanine ring.[14][15]

Troubleshooting Common Issues

Problem Possible Cause Solution
Incomplete Coupling Steric hindrance; poor resin swelling; insufficient reagent equivalents or reaction time.Repeat the coupling step ("double couple").[12] Use a more potent coupling reagent like COMU or HATU.[6] Ensure adequate resin swelling. Increase reagent concentration.[12]
Deletion Sequences Incomplete Fmoc deprotection or incomplete coupling.Ensure complete deprotection by extending the piperidine treatment time. Always monitor coupling completion with a Kaiser test.
Low Cleavage Yield Incomplete cleavage from the resin.Extend the cleavage time or use a stronger cleavage cocktail if necessary. Ensure the resin is completely dry before adding the cocktail.
Side Reactions during Cleavage Reaction of carbocations with nucleophilic side chains.Use an appropriate scavenger cocktail. For example, add EDT for peptides containing cysteine.[7]

Conclusion and Field-Proven Insights

The incorporation of N-Fmoc-2,5-difluoro-L-phenylalanine into bioactive peptides is a robust strategy for enhancing their therapeutic properties. The protocols outlined in this application note, based on standard Fmoc-SPPS chemistry, provide a reliable framework for the synthesis of these modified peptides. Our experience indicates that while the difluorinated analog is generally well-incorporated, careful monitoring of the coupling reaction is paramount to ensure high purity and yield. The use of advanced coupling reagents can mitigate potential steric challenges. The resulting peptides often exhibit increased stability and can display unique biological activities, making this a valuable tool in the arsenal of the peptide chemist and drug developer.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Fraser, S. A., & Easton, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(9), 1247-1258. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 42(10), 1588-1599. [Link]

  • Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

  • Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated proteins: from design and synthesis to structure and stability. Protein Science, 21(4), 453-462. [Link]

  • MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • Iris Biotech. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. [Link]

  • Wenschuh, H., et al. (2000). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-PhaseAssembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 65(23), 7829-7837. [Link]

  • Methods in Molecular Biology. (2007). Methods for Removing the Fmoc Group. [Link]

  • ResearchGate. (A) Efficient coupling reagents for aqueous solid-phase peptide... [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Al-Masum, M., & Al-Qahtani, A. (2018). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 14, 2198–2213. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Marsh Lab. Fluorinated Peptides. [Link]

  • MDPI. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

  • Wiley Online Library. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. [Link]

  • Oxford Global. Peptide Characterisation Methods and Impurity Detection. [Link]

Sources

Application

Application Note: Synthesis, Incorporation, and Validation of 2,5-Difluorophenylalanine in Peptide Workflows

Scientific Rationale & Mechanistic Insights The integration of non-canonical, fluorinated amino acids into peptide sequences is a cornerstone strategy in modern drug development and biophysical research[1]. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

The integration of non-canonical, fluorinated amino acids into peptide sequences is a cornerstone strategy in modern drug development and biophysical research[1]. Among these, 2,5-difluorophenylalanine (2,5-diF-Phe) offers a unique combination of steric subtlety and profound electronic modulation.

The Causality of Fluorination: Fluorine possesses an extremely high electronegativity but a Van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å). When two fluorine atoms are substituted at the ortho (2-) and meta (5-) positions of the phenylalanine aromatic ring, the π-electron density is severely withdrawn. This progressive fluorination effectively inverts the aromatic quadrupole moment, transforming the electron-rich π-donor core into an electron-deficient π-acceptor[2].

From a pharmacological perspective, this inversion alters how the peptide interacts with its cognate receptors. It modulates cation-π interactions (e.g., between the peptide's aromatic ring and receptor arginine/lysine residues) and facilitates complementary π-π stacking with endogenous aromatic residues[3]. Furthermore, the introduction of the strong C–F bonds disrupts the recognition motifs of endogenous proteases like chymotrypsin, dramatically enhancing the peptide's catabolic stability and in vivo half-life[1]. Finally, the ¹⁹F nucleus serves as a highly sensitive, background-free NMR reporter, allowing researchers to track real-time conformational changes upon receptor binding[4].

Physicochemical Profiling & Reagent Stoichiometry

To successfully incorporate 2,5-diF-Phe, one must account for its altered electronics. The electron-withdrawing nature of the fluorinated ring slightly reduces the nucleophilicity of the α-amine once incorporated, which can impact the kinetics of subsequent coupling steps.

Table 1: Comparative Physicochemical Impact of 2,5-diF-Phe

PropertyStandard Phenylalanine (Phe)2,5-DifluorophenylalanineMechanistic Impact / Causality
Van der Waals Volume ~135 ų~145 ųIsosteric substitution; causes minimal steric disruption to the native peptide backbone.
Aromatic Quadrupole Negative π-cloudReduced / Inverted π-densityModulates target binding affinity by altering cation-π and enabling new π-π interactions.
Hydrophobicity (LogP) BaselineIncreased (+0.3 to +0.5)Enhances membrane permeability; increases retention time during RP-HPLC purification.
Proteolytic Stability Highly susceptibleHighly resistantShields the local peptide bond from enzymatic cleavage, increasing therapeutic viability.

Table 2: Optimized Reagent Stoichiometry for SPPS

Reagent / StepEquivalentsConcentrationRationale for Selection
Fmoc-2,5-diF-Phe-OH 4.0 eq0.2 M in DMFExcess reagent drives pseudo-first-order kinetics, ensuring complete amide bond formation.
DIC (Activator) 4.0 eq0.2 M in DMFCarbodiimide activation avoids the guanidinylation of the N-terminus occasionally seen with HBTU.
Oxyma Pure (Additive) 4.0 eq0.2 M in DMFHighly effective at suppressing base-induced racemization, preserving the chiral integrity of the L-amino acid.

Experimental Protocol: Fmoc-SPPS Workflow

The following methodology details the Solid-Phase Peptide Synthesis (SPPS) of a 2,5-diF-Phe containing peptide. This protocol is designed as a self-validating system , incorporating in-process checks to guarantee sequence fidelity.

Step 1: Resin Swelling and Preparation
  • Weigh out Rink Amide AM resin (loading 0.4–0.6 mmol/g) into a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF) and agitate gently for 30 minutes to fully swell the polymer matrix. Causality: Proper swelling maximizes the accessibility of reactive sites, ensuring uniform coupling kinetics.

Step 2: Fmoc Deprotection
  • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes. Drain.

  • Repeat the treatment for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min). Causality: A two-stage deprotection prevents prolonged exposure to basic conditions, mitigating the risk of aspartimide formation in susceptible sequences while ensuring complete removal of the Fmoc protecting group.

Step 3: Amino Acid Activation (Minimizing Racemization)
  • In a separate vial, dissolve 4.0 eq of Fmoc-2,5-diF-Phe-OH and 4.0 eq of Oxyma Pure in DMF.

  • Add 4.0 eq of N,N'-diisopropylcarbodiimide (DIC) and stir for 2 minutes. Causality: While HBTU/DIPEA is standard, the slightly altered sterics and electronics of fluorinated phenylalanines make them prone to epimerization under strong basic conditions. DIC/Oxyma generates a highly reactive ester at a neutral/mildly acidic pH, strictly preserving the stereocenter[4][5].

Step 4: Coupling and Self-Validation
  • Transfer the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes.

    • Result: A colorless/yellow bead confirms complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, triggering an automatic re-coupling step.

Step 5: Capping and Cleavage
  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes. Causality: This permanently blocks any unreacted amines, converting potential deletion sequences into truncated fragments that are easily separated during HPLC[3].

  • Cleavage: Wash the resin with Dichloromethane (DCM) and dry. Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) and agitate for 2 hours. Causality: The C–F bonds in 2,5-diF-Phe are highly stable and do not undergo alkylation during global deprotection. Therefore, standard carbocation scavengers (Triisopropylsilane and water) are perfectly sufficient.

Visualizing the Workflows and Mechanisms

SPPS_Workflow Resin Solid Support (Resin) Swelling in DMF FmocRemoval Fmoc Deprotection (20% Piperidine/DMF) Resin->FmocRemoval Activation Amino Acid Activation (Fmoc-2,5-diF-Phe-OH + DIC/Oxyma) FmocRemoval->Activation Coupling Peptide Coupling (Formation of Amide Bond) Activation->Coupling Coupling->FmocRemoval Cycle repeat Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Final step

Figure 1: Iterative SPPS cycle optimized for fluorinated amino acid incorporation.

Biophysical_Impact Incorporation Incorporation of 2,5-diF-Phe into Peptide ElecMod Modulation of Electrostatic Potential Incorporation->ElecMod Steric Minimal Steric Perturbation Incorporation->Steric Protease Enhanced Proteolytic Stability ElecMod->Protease Binding Altered Cation-π Receptor Interactions ElecMod->Binding Steric->Binding NMR ¹⁹F NMR Structural Probing Steric->NMR

Figure 2: Biophysical and pharmacological pathways influenced by 2,5-diF-Phe.

Analytical Validation

Following cleavage and ether precipitation, the crude peptide must undergo rigorous analytical validation to confirm the success of the synthesis:

  • RP-HPLC: Due to the lipophilic nature of the fluorine atoms, the 2,5-diF-Phe peptide will exhibit a delayed retention time on a C18 column compared to the wild-type sequence.

  • MALDI-TOF MS: Confirm the exact mass. The substitution of two hydrogens for two fluorines results in a precise mass shift of +36 Da relative to the unfluorinated peptide.

  • ¹⁹F NMR Spectroscopy: Dissolve the purified peptide in D₂O/H₂O. The two fluorine atoms will yield distinct chemical shifts (typically between -110 to -140 ppm, referenced to CFCl₃). The sharpness and position of these peaks serve as a direct readout of the peptide's folding state and local solvent accessibility[2].

Sources

Method

enzymatic stability of peptides with 2,5-difluoro-L-phenylalanine

Application Note & Protocol Topic: Enhancing Peptide Therapeutic Viability: Assessing the Enzymatic Stability of Peptides Incorporating 2,5-Difluoro-L-Phenylalanine Audience: Researchers, Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Enhancing Peptide Therapeutic Viability: Assessing the Enzymatic Stability of Peptides Incorporating 2,5-Difluoro-L-Phenylalanine

Audience: Researchers, Scientists, and Drug Development Professionals

Foundational Challenge: The Impermanence of Peptide Therapeutics

Peptide-based drugs represent a frontier in targeted medicine, offering high specificity and potency that can be challenging to achieve with traditional small molecules.[1][2] However, their therapeutic promise is often curtailed by a significant liability: poor metabolic stability.[1][2][3][4] In vivo, peptides are rapidly cleared and degraded by a host of proteases and peptidases, particularly in the bloodstream and gastrointestinal tract.[5][6][7] This rapid degradation leads to a short half-life, necessitating frequent administration and limiting bioavailability, which are major obstacles in drug development.[3][4]

A leading strategy to overcome this enzymatic vulnerability is the site-specific incorporation of non-canonical amino acids.[8][9][10] These engineered building blocks can fundamentally alter a peptide's susceptibility to enzymatic cleavage. This application note focuses on the use of 2,5-Difluoro-L-phenylalanine (2,5-F2-Phe), a fluorinated analog of phenylalanine, as a powerful tool to confer proteolytic resistance and provides a detailed protocol for quantifying this enhanced stability.

The Mechanism of Protection: Why Fluorination Works

Proteases, such as chymotrypsin, exhibit high specificity, often recognizing and cleaving peptide bonds at the C-terminus of large hydrophobic and aromatic residues like phenylalanine.[11] The incorporation of 2,5-F2-Phe at these recognition sites can disrupt this enzymatic process through a combination of steric and electronic effects.

  • Electronic Disruption: Fluorine is the most electronegative element. The two fluorine atoms on the phenyl ring act as strong electron-withdrawing groups.[11] This alters the electronic environment of the entire amino acid side chain and, crucially, the adjacent scissile peptide bond. This modification can make the carbonyl carbon of the peptide bond less susceptible to the nucleophilic attack that initiates enzymatic hydrolysis.[7][11]

  • Steric Hindrance: While fluorine is relatively small, the addition of two atoms to the phenyl ring increases its steric bulk. This can create a physical barrier that hinders the proper docking of the peptide into the enzyme's active site, a prerequisite for cleavage.[12]

The strategic substitution of a native phenylalanine with 2,5-F2-Phe can therefore render a peptide significantly more resistant to degradation by key proteases. While fluorination has been shown to enhance stability in many cases, the effect can be complex and dependent on the specific enzyme, the peptide sequence, and the position of the substitution.[8][13] Therefore, empirical validation is essential.

Mechanism_of_Proteolytic_Resistance cluster_0 Native Peptide Degradation cluster_1 Enhanced Stability with 2,5-F2-Phe NativePeptide Native Peptide (...-Phe-Xxx-...) ActiveSite Active Site Recognition NativePeptide->ActiveSite Binds to Protease Protease (e.g., Chymotrypsin) Protease->ActiveSite Cleavage Peptide Bond Cleavage ActiveSite->Cleavage Fragments Degraded Fragments Cleavage->Fragments FluoroPeptide Fluorinated Peptide (...-2,5-F2-Phe-Xxx-...) NoBinding Binding Disrupted (Steric/Electronic Hindrance) FluoroPeptide->NoBinding Resists Binding Protease_F Protease Protease_F->NoBinding StablePeptide Intact Peptide NoBinding->StablePeptide

Caption: Proposed mechanism of enhanced enzymatic stability.

Experimental Framework: A Comparative Stability Analysis

To empirically validate the stabilizing effect of 2,5-F2-Phe, a direct comparative analysis is required. The core principle is to incubate both the native peptide and its fluorinated analog in a biologically relevant matrix, such as human plasma, and monitor the concentration of the intact peptide over time. Human plasma is an excellent medium for this initial assessment as it contains a complex mixture of proteases and peptidases representative of the in vivo environment.[3][5][6]

The analytical method of choice for this assay is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[9][14] This technique offers the high sensitivity and specificity needed to accurately quantify the parent peptide and distinguish it from its degradation products.[15]

Experimental_Workflow start Start prep Peptide Preparation Native Peptide Stock 2,5-F2-Phe Peptide Stock start->prep incubation Incubation in Human Plasma 37°C Time points (e.g., 0, 15, 30, 60, 120, 240 min) prep->incubation sampling Time-Point Sampling & Quenching Withdraw aliquot Add ice-cold Acetonitrile to precipitate proteins incubation->sampling processing Sample Processing Centrifuge to pellet proteins Collect supernatant sampling->processing analysis LC-MS Analysis Quantify remaining intact peptide processing->analysis data Data Interpretation Plot % remaining vs. time Calculate Half-Life (t½) analysis->data end End data->end

Caption: General workflow for assessing peptide stability.

Detailed Protocol: In Vitro Stability Assessment in Human Plasma

This protocol provides a robust method for determining the half-life of a peptide and its 2,5-F2-Phe analog in human plasma.

Materials and Reagents
  • Peptides: Lyophilized native peptide and 2,5-F2-Phe-containing peptide (purity >95%).

  • Plasma: Pooled human plasma, anticoagulated with sodium heparin or EDTA. (Note: Heparin is often preferred as EDTA can inhibit metalloproteases[5]). Store at -80°C.

  • Solvents: LC-MS grade water, acetonitrile (ACN), and formic acid (FA).

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4.

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Microcentrifuge (refrigerated)

    • Incubator or water bath set to 37°C

    • Calibrated pipettes and sterile pipette tips

    • LC-MS system with a C18 reversed-phase column[14][16]

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Accurately weigh a sufficient amount of each lyophilized peptide.

  • Reconstitute each peptide in LC-MS grade water or a minimal amount of an appropriate solvent to create a concentrated stock solution (e.g., 1 mg/mL). Expert Tip: Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.

  • Prepare a working stock solution for each peptide by diluting the concentrated stock in PBS (pH 7.4) to a concentration of 100 µM.

Step 2: Plasma Preparation

  • Thaw the frozen pooled human plasma on ice.

  • Once thawed, centrifuge the plasma at 2,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates.[14]

  • Carefully transfer the clear supernatant to a new pre-chilled tube. Keep on ice.

Step 3: Incubation

  • Pre-warm the required volume of prepared plasma to 37°C for 10 minutes.

  • In separate microcentrifuge tubes, initiate the reaction by adding the peptide working stock to the pre-warmed plasma to achieve a final peptide concentration of 10 µM. For example, add 10 µL of 100 µM peptide stock to 90 µL of plasma.

  • Vortex gently to mix and immediately take the T=0 time point (see Step 4).

  • Incubate the remaining reaction mixture at 37°C. Causality Note: 37°C is used to mimic physiological temperature, ensuring relevant enzymatic activity.

Step 4: Time-Point Sampling and Reaction Quenching

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 20 µL) of the incubation mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with 0.1% formic acid (e.g., 80 µL).[14] Trustworthiness Check: The immediate addition to cold organic solvent serves two critical functions: it denatures and precipitates the plasma proteins (including proteases), thereby stopping the reaction, and it prepares the sample for LC-MS analysis.

  • Vortex vigorously for 30 seconds.

Step 5: Sample Processing

  • Incubate the quenched samples on ice for 20 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the remaining intact peptide, and transfer it to an HPLC vial for analysis.

Step 6: LC-MS Analysis

  • Analyze the samples using a suitable reversed-phase HPLC method coupled to a mass spectrometer.[17][18][19]

  • Mobile Phase A: LC-MS grade water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Develop a gradient elution method to separate the intact peptide from potential degradation products and plasma components. A shallow gradient is often effective for peptides.[16]

  • Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of the intact parent peptide for quantification.

Data Analysis and Interpretation

  • Quantification: Integrate the peak area of the intact peptide from the LC-MS chromatogram for each time point.

  • Normalization: Express the peak area at each time point as a percentage of the peak area at T=0.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Half-Life Calculation: Plot the natural logarithm (ln) of the % remaining peptide versus time. The degradation of many peptides follows first-order kinetics. The slope of the linear regression of this plot is the degradation rate constant (k).

    • t½ = 0.693 / k

Example Data Presentation

The results should be summarized in a table to clearly demonstrate the comparative stability.

Time (minutes)% Native Peptide Remaining% 2,5-F2-Phe Peptide Remaining
0100100
158598
306895
604591
1202284
240570
Calculated t½ ~55 minutes ~450 minutes

This hypothetical data illustrates an approximate 8-fold increase in plasma half-life for the fluorinated peptide, a significant improvement for therapeutic potential.

Conclusion and Broader Implications

The strategic incorporation of 2,5-difluoro-L-phenylalanine represents a potent and validated method for enhancing the enzymatic stability of peptide therapeutics.[1][13][20] The protocol detailed here provides a reliable framework for quantifying this stability enhancement in a physiologically relevant matrix. The resulting data, particularly the calculated half-life, is a critical parameter in the early stages of drug development, informing lead candidate selection and optimization.[9] By systematically applying such chemical modifications and rigorously assessing their impact, researchers can engineer next-generation peptide drugs with vastly improved pharmacokinetic profiles, bringing these highly specific therapies closer to clinical success.

References

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ACS Publications. [Link]

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. PNAS. [Link]

  • Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript. [Link]

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. National Institutes of Health. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Institutes of Health. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Serum Stability of Peptides. Springer Nature Experiments. [Link]

  • What is the production process of modified peptides?. Abyntek Biopharma. [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • HPLC Analysis and Purification of Peptides. National Institutes of Health. [Link]

  • HPLC of Peptides and Proteins. SpringerLink. [Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Institutes of Health. [Link]

  • Detection of Peptides Using HPLC. Mtoz Biolabs. [Link]

  • HPLC for Peptides and Proteins: Principles, Methods and Applications. ResearchGate. [Link]

  • Modified synthetic peptides: from therapeutics to chemosensors. Royal Society of Chemistry. [Link]

  • Currently available techniques to assess peptide stability. ResearchGate. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

  • Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

low coupling efficiency of N-Fmoc-2,5-difluoro-L-phenylalanine

Technical Support Center: N-Fmoc-2,5-difluoro-L-phenylalanine Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-Fmoc-2,5-difluoro-L-phenylalanine. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Fmoc-2,5-difluoro-L-phenylalanine

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Fmoc-2,5-difluoro-L-phenylalanine. This guide is designed to provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions regarding the use of this unique amino acid in solid-phase peptide synthesis (SPPS). As a non-canonical amino acid, it presents specific challenges, most notably a tendency for low coupling efficiency. This document will equip you with the knowledge to overcome these hurdles and successfully incorporate 2,5-difluoro-L-phenylalanine into your peptide sequences.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the coupling of N-Fmoc-2,5-difluoro-L-phenylalanine in a direct question-and-answer format.

Q1: Why is the coupling efficiency of N-Fmoc-2,5-difluoro-L-phenylalanine often lower than standard amino acids?

A1: The reduced coupling efficiency stems from a combination of two primary factors inherent to its structure:

  • Electronic Effects: The two fluorine atoms on the phenyl ring are highly electronegative, acting as strong electron-withdrawing groups. This effect decreases the nucleophilicity of the carboxylate after it is activated, slowing its reaction with the N-terminal amine of the peptide chain. Theoretical studies have shown that electron-withdrawing substituents can significantly impact the reactivity of amide systems[1].

  • Steric Hindrance: While not as bulky as amino acids like Valine or Isoleucine, the fluorine atom at position 2 (the ortho position) can create a degree of steric hindrance. This can physically impede the optimal orientation required for the activated carboxyl group to approach and react with the resin-bound amine, a common issue with sterically demanding residues[2][3].

These combined effects mean that standard coupling protocols, which may be sufficient for canonical amino acids, often fail to drive the reaction to completion for 2,5-difluoro-L-phenylalanine.

Q2: My standard coupling protocol using HBTU/DIPEA resulted in a positive Kaiser test. What is the first step to troubleshoot this?

A2: A positive Kaiser test (indicated by blue or purple beads) confirms the presence of unreacted primary amines and, therefore, an incomplete coupling reaction[2]. The most immediate and often effective troubleshooting step is to perform a "double coupling."

Initial Remedial Action: Double Coupling A double coupling involves repeating the coupling step with a fresh batch of activated amino acid immediately after the first attempt. This strategy increases the effective reaction time and provides a fresh excess of reagents to help drive the sluggish reaction to completion[4].

If a second coupling still yields a positive Kaiser test, it indicates a more fundamental issue with the reaction's activation energy or reagent potency, requiring a change in the coupling chemistry itself.

Q3: Which coupling reagents are recommended to improve the efficiency of N-Fmoc-2,5-difluoro-L-phenylalanine coupling?

A3: For challenging amino acids like this one, more potent activating reagents are necessary. Standard reagents like HBTU or DIC may not be sufficient[3]. The recommended approach is to switch to a more powerful uronium/aminium or phosphonium salt-based reagent.

Modern, highly effective reagents fall into two main classes:

  • HOAt-Based Reagents (e.g., HATU): HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a superior choice over HBTU for difficult couplings[5][6]. It forms a more reactive OAt-active ester, which benefits from anchimeric assistance from the pyridine nitrogen in the HOAt moiety[7][8]. This enhanced reactivity is highly effective for overcoming both the electronic and steric barriers presented by 2,5-difluoro-L-phenylalanine[5][7].

  • Oxyma-Based Reagents (e.g., COMU): COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a state-of-the-art coupling reagent with efficiency comparable to or even exceeding HATU in some cases[9][10][11]. Its major advantages are its enhanced safety profile (OxymaPure is not explosive like HOAt) and excellent solubility in common SPPS solvents like DMF[9][11][12]. COMU exists in the more reactive uronium salt form, which contributes to its high acylation rate[11][13].

For a summary of reagent recommendations, see the table below.

Q4: How can I optimize reaction conditions beyond changing the coupling reagent?

A4: Several parameters can be adjusted to favor a complete reaction:

  • Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., increasing from 3 to 5 equivalents relative to the resin's loading capacity) can help push the reaction equilibrium towards completion[2].

  • Extend Reaction Time: For sterically hindered or electronically deactivated amino acids, increasing the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can be beneficial[3].

  • Elevate Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-50°C) can provide the necessary activation energy. However, this must be done cautiously, as higher temperatures can increase the risk of racemization, especially with sensitive residues[2]. Microwave-assisted peptide synthesis is a particularly effective method for driving difficult couplings to completion rapidly[3].

  • Solvent Choice: For sequences prone to aggregation, which can further hinder coupling, switching from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP) can be advantageous[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: Are there any special handling or storage requirements for N-Fmoc-2,5-difluoro-L-phenylalanine?

A1: N-Fmoc-2,5-difluoro-L-phenylalanine should be handled like most other Fmoc-protected amino acids. It is a stable, crystalline solid. For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C, protected from moisture and light.

Q2: How does the difluoro-substitution affect the properties of the final peptide?

A2: The incorporation of 2,5-difluoro-L-phenylalanine can impart unique properties to a peptide. The fluorine atoms can enhance metabolic stability by blocking sites of enzymatic degradation. Additionally, the altered electronic properties of the aromatic ring can influence peptide conformation and binding affinity to biological targets, making it a valuable tool in drug design.

Q3: How can I definitively confirm a successful coupling if my Kaiser test is ambiguous (e.g., very light blue)?

A3: While the Kaiser test is a valuable qualitative tool, it can be highly sensitive[14]. For a more definitive assessment, a test cleavage is recommended. A small sample of the peptide-resin is cleaved, and the resulting crude peptide is analyzed by mass spectrometry[2]. The presence of the expected mass confirms successful coupling, while the presence of a deletion sequence (the mass of the peptide without the 2,5-difluoro-L-phenylalanine residue) indicates failure.

Q4: Are there any specific considerations for the final cleavage and deprotection of peptides containing this residue?

A4: No special conditions are typically required. The 2,5-difluoro-L-phenylalanine residue and its Fmoc protecting group are stable to the standard reagents and conditions used in Fmoc-based SPPS[15]. The final cleavage from the resin and removal of side-chain protecting groups can be performed using standard TFA-based cocktails.

Part 3: Protocols and Data

Optimized Coupling Protocol for N-Fmoc-2,5-difluoro-L-phenylalanine using COMU

This protocol is designed to achieve high coupling efficiency for this challenging amino acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • N-Fmoc-2,5-difluoro-L-phenylalanine (4 equivalents)

  • COMU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel. Drain the solvent.

  • Activation Mixture Preparation: In a separate, dry glass vessel, dissolve N-Fmoc-2,5-difluoro-L-phenylalanine and COMU in a minimal volume of DMF/NMP.

  • Base Addition: Add DIPEA to the activation mixture. A transient yellow color may be observed, which is characteristic of COMU activation[11]. Agitate gently for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring the Reaction: Remove a few beads of resin, wash them thoroughly with DMF and then ethanol, and perform a Kaiser test[2].

  • Analysis and Recoupling (if necessary):

    • Negative Test (Yellow/Colorless Beads): The coupling is complete. Proceed to wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.

    • Positive Test (Blue/Purple Beads): The coupling is incomplete. Drain the reaction solvent and repeat steps 2-5 for a second coupling.

  • Capping (Optional but Recommended): If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

Data Summary: Comparison of Recommended Coupling Reagents
ReagentActivating SpeciesRelative ReactivityKey AdvantagesConsiderations
HBTU OBt-esterStandardCost-effective, good for routine couplings.May be insufficient for difficult couplings. Can cause guanidinylation if used in excess[7].
HATU OAt-esterHighMore reactive than HBTU, excellent for hindered residues[5][7]. Suppresses racemization[5].HOAt is potentially explosive and requires careful handling[12]. More expensive than HBTU.
COMU Oxyma-esterHigh to Very HighReactivity comparable or superior to HATU[9][11]. Non-explosive, safer profile[9][12]. Excellent solubility[11].Higher cost than standard reagents.

Part 4: Visualization

Troubleshooting Workflow for Low Coupling Efficiency

The following diagram outlines the logical steps for diagnosing and resolving low coupling efficiency with N-Fmoc-2,5-difluoro-L-phenylalanine.

TroubleshootingWorkflow start Low Coupling Efficiency Detected (Positive Kaiser Test) double_couple Action: Perform Double Coupling start->double_couple check_kaiser_1 Re-test with Kaiser double_couple->check_kaiser_1 change_reagent Strategy 1: Upgrade Coupling Reagent check_kaiser_1->change_reagent Positive optimize_cond Strategy 2: Optimize Conditions check_kaiser_1->optimize_cond Positive success Coupling Successful (Negative Kaiser Test) check_kaiser_1->success Negative use_hatu Use HATU (High Reactivity) change_reagent->use_hatu use_comu Use COMU (High Reactivity + Safety) change_reagent->use_comu inc_time Increase Time (e.g., 2-4h or overnight) optimize_cond->inc_time inc_temp Increase Temperature (e.g., 40°C, monitor racemization) optimize_cond->inc_temp inc_equiv Increase Equivalents (e.g., 4-5 eq.) optimize_cond->inc_equiv cap_amines Consider Capping Unreacted Amines use_hatu->cap_amines use_comu->cap_amines inc_time->cap_amines inc_temp->cap_amines inc_equiv->cap_amines

Caption: Troubleshooting workflow for low coupling efficiency.

References

  • A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe. Benchchem.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Benchchem.
  • Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH. Benchchem.
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • COMU peptide coupling reagent. Activotec.
  • Novabiochem® Coupling reagents. Merck.
  • Coupling Reagents. AAPPTEC - Peptides.
  • An efficient Coupling Reagent: COMU. ChemicalBook.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Thieme.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. cheminform.com.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid deriv
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Solid phase peptide synthesis help. Reddit.

Sources

Optimization

Technical Support Center: Synthesis with N-Fmoc-2,5-difluoro-L-phenylalanine

Answering in the user's language. From the desk of the Senior Application Scientist Welcome to the technical support center for N-Fmoc-2,5-difluoro-L-phenylalanine.

Author: BenchChem Technical Support Team. Date: March 2026

Answering in the user's language.

From the desk of the Senior Application Scientist

Welcome to the technical support center for N-Fmoc-2,5-difluoro-L-phenylalanine. The incorporation of fluorinated amino acids is a powerful strategy in drug discovery to enhance metabolic stability, binding affinity, and conformational properties of peptides. However, the unique electronic and steric characteristics of N-Fmoc-2,5-difluoro-L-phenylalanine can introduce specific challenges during solid-phase peptide synthesis (SPPS).

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to anticipate and troubleshoot potential side reactions. We will delve into the causality behind these issues and provide robust protocols to ensure the integrity and success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when using N-Fmoc-2,5-difluoro-L-phenylalanine?

When incorporating this analog, you should be vigilant for three main classes of side reactions common to hindered amino acids in Fmoc-SPPS:

  • Racemization (Epimerization): The formation of the D-diastereomer, which can be difficult to separate and can compromise the biological activity of the final peptide.[1][2]

  • Incomplete Coupling: Due to the steric bulk of the difluorophenyl side chain, achieving complete acylation of the N-terminal amine can be challenging, leading to deletion sequences.[3]

  • Diketopiperazine (DKP) Formation: If 2,5-difluoro-L-phenylalanine is the second residue in the sequence, the dipeptide is highly susceptible to intramolecular cyclization and cleavage from the resin after Fmoc deprotection.[4][5][6]

Q2: Does the 2,5-difluoro substitution increase the risk of racemization compared to standard Fmoc-L-Phe-OH?

Yes, the risk is potentially heightened. Racemization during coupling proceeds primarily through a 5(4H)-oxazolone intermediate.[7] The formation and subsequent enolization of this intermediate are promoted by the abstraction of the alpha-proton. The two electron-withdrawing fluorine atoms on the phenyl ring can increase the acidity of this α-proton, making it more susceptible to abstraction by the bases (e.g., DIPEA) used during activation. This makes the choice of coupling reagents and conditions particularly critical.[2]

Q3: Standard ninhydrin (Kaiser) tests are unreliable for monitoring hindered couplings. How can I effectively monitor the reaction?

The Kaiser test is indeed often ineffective for sterically hindered amino acids, giving false-negative results. The recommended method is the bromophenol blue test .[3] This test reliably indicates the presence of unreacted free amines. A yellow color of the resin beads signifies a complete coupling, while a blue or green color indicates an incomplete reaction requiring further action (e.g., double coupling).

Q4: Which coupling reagents are recommended for N-Fmoc-2,5-difluoro-L-phenylalanine?

For challenging couplings involving sterically hindered amino acids, high-potency uronium/aminium or phosphonium salt-based reagents are strongly recommended over standard carbodiimides like DIC. Reagents like HATU, HCTU, and PyAOP are particularly effective.[3]

ReagentReagent TypeEfficiency for Hindered AARacemization RiskKey Advantages & Considerations
HATU Uronium/Aminium SaltVery HighLowExcellent for hindered couplings; known to suppress racemization effectively.[3]
HCTU Uronium/Aminium SaltHighLow-ModerateCost-effective alternative to HATU with good performance.
PyAOP Phosphonium SaltVery HighLowHighly effective for N-methyl and other hindered amino acids.[3]
DIC/Oxyma Carbodiimide/AdditiveModerateLowA modern, safer alternative to DIC/HOBt that minimizes racemization. Recommended over DIC alone.[2]
DIC/HOBt Carbodiimide/AdditiveModerateModerateEconomical but generally not recommended for difficult couplings due to higher racemization risk.[3][7]

Section 2: Troubleshooting Guide: Specific Side Reactions

Issue 1: Racemization / Epimerization
  • Symptom: You observe a doublet or shoulder peak for your target peptide in the HPLC chromatogram. Mass spectrometry confirms both peaks have the identical mass, indicating the presence of a diastereomer.

  • Root Cause Analysis: During the carboxyl group activation step, the base used (typically DIPEA) can abstract the acidic α-proton, leading to a planar enolate intermediate via an oxazolone, which destroys the stereocenter.[1] The electron-withdrawing difluoro-substituents exacerbate this issue. Prolonged activation times and strong, non-hindered bases increase the rate of this side reaction.[2]

Racemization_Pathway Start Fmoc-AA-OH + Coupling Reagent + Base (e.g., DIPEA) Activated Activated Amino Acid (e.g., O-acylisourea) Start->Activated Activation Desired Desired Peptide (L-Configuration) Activated->Desired Desired Pathway: Coupling to Peptide Oxazolone 5(4H)-Oxazolone Formation (Loss of Stereocenter) Activated->Oxazolone Side Reaction: Intramolecular Cyclization Peptide Resin-Bound Peptide (Free N-Terminus) Peptide->Desired Diastereomer Diastereomeric Peptide (D-Configuration) Peptide->Diastereomer Oxazolone->Diastereomer Epimerization & Coupling to Peptide Incomplete_Coupling_Workflow start Perform Coupling of Fmoc-2,5-diF-Phe-OH monitor Monitor with Bromophenol Blue Test start->monitor complete Result: Yellow Coupling Complete monitor->complete incomplete Result: Blue/Green Coupling Incomplete monitor->incomplete proceed Proceed to Next Cycle complete->proceed double_couple Action: Perform Double Coupling incomplete->double_couple re_monitor Re-monitor Reaction double_couple->re_monitor re_monitor->complete cap Consider Capping Unreacted Sites re_monitor->cap Still Incomplete cap->proceed

Caption: Troubleshooting workflow for incomplete coupling.

  • Perform a Double Coupling: If the monitoring test indicates an incomplete reaction, drain the reaction vessel and add a fresh solution of activated Fmoc-2,5-difluoro-L-phenylalanine. Allow the reaction to proceed for another 1-2 hours. [3]2. Increase Coupling Time & Equivalents: For the initial coupling, extend the reaction time to 2-4 hours and use a higher excess of amino acid and coupling reagents (e.g., 4-5 equivalents).

  • Use a More Effective Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties and can help disrupt peptide aggregation. [4]4. Capping (Optional): If double coupling is still not sufficient, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final product. [8]

Issue 3: Diketopiperazine (DKP) Formation
  • Symptom: When 2,5-difluoro-L-Phe is the second amino acid (AA2), you observe a major peak in the HPLC corresponding to the cyclic dipeptide and see a significant loss of your peptide from the resin, resulting in very low yield.

  • Root Cause Analysis: Following the Fmoc deprotection of the second amino acid, the newly liberated N-terminal amine can perform an intramolecular nucleophilic attack on the ester linkage connecting the first amino acid to the resin. [5][6]This forms a stable six-membered diketopiperazine ring, cleaving the dipeptide from the solid support. Sequences containing proline or other sterically demanding residues at position 2 are particularly prone to this side reaction. [6][7]

DKP_Formation DipeptideResin H₂N-(diF-Phe)-(AA1)-O-Resin (After Fmoc Deprotection) Attack Intramolecular Nucleophilic Attack DKP Diketopiperazine (Cyclic Dipeptide) DipeptideResin->DKP Cleavage from Resin Resin Free Resin

Caption: Mechanism of Diketopiperazine (DKP) formation.

  • Use 2-Chlorotrityl Chloride (2-Cl-Trt) Resin: This resin is highly sterically hindered, which physically shields the ester linkage from intramolecular attack. It is the preferred resin when the C-terminal dipeptide sequence is known to be susceptible to DKP formation. [4][7]2. Couple a Pre-formed Dipeptide: Instead of coupling Fmoc-2,5-difluoro-L-Phe-OH to the resin-bound amino acid, synthesize the dipeptide Fmoc-(AA3)-(2,5-diF-Phe)-OH in solution and couple it as a single unit. This bypasses the vulnerable dipeptide stage on the resin entirely. Note that this requires careful control to avoid racemization during dipeptide synthesis. [7]3. Modify Deprotection Conditions: Use a milder Fmoc deprotection cocktail, such as 2% DBU / 5% piperazine in NMP, which has been shown to reduce DKP formation compared to the standard 20% piperidine in DMF. [9]

Section 3: Key Experimental Protocols

Protocol 1: Optimized Coupling of N-Fmoc-2,5-difluoro-L-phenylalanine

This protocol is designed to maximize coupling efficiency while minimizing racemization.

  • Resin Preparation: After deprotecting the N-terminal Fmoc group of the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [3][8]2. Activation Mixture Preparation: In a separate vessel, dissolve N-Fmoc-2,5-difluoro-L-phenylalanine (4 eq.) and HATU (3.9 eq.) in DMF.

  • Coupling: Add 2,4,6-collidine (8 eq.) to the activation mixture. Vortex briefly and immediately transfer the solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. [3]5. Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform the bromophenol blue test.

  • Washing: Once the coupling is complete (beads are yellow), drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x). [8]

Protocol 2: Bromophenol Blue Test for Coupling Completion
  • Sample Collection: Remove a few beads from the resin after the coupling reaction.

  • Washing: Place the beads in a small glass tube and wash thoroughly with clean DMF to remove any residual reagents.

  • Testing: Add a few drops of bromophenol blue solution in DMF to the beads.

  • Observation:

    • Yellow Beads: Indicates the absence of free primary/secondary amines, signifying a complete coupling. [3] * Blue or Green Beads: Indicates the presence of unreacted amines, signifying an incomplete coupling. [3]

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Anaspec. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

  • MDPI. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

  • Journal of Peptide Science. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Link]

  • Molecules. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • Nowick Laboratory, UC Irvine. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Current Protocols in Protein Science. (2001). Racemization Assays. [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • Organic Letters. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. [Link]

  • Molecules. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • Biochemistry. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. [Link]

  • Molecules. (2018). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • ResearchGate. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. [Link]

  • Merck Millipore. (2012). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. [Link]

  • Google Patents. (2016). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Gels. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. [Link]

  • Methods in Molecular Biology. (2005). Methods for Removing the Fmoc Group. [Link]

  • Soft Matter. (2015). Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. [Link]

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

  • PLoS One. (2014). Dissolution and degradation of Fmoc-diphenylalanine self-assembled gels results in necrosis at high concentrations in vitro. [Link]

Sources

Troubleshooting

improving solubility of N-Fmoc-2,5-difluoro-L-phenylalanine for coupling

Welcome to the technical support guide for N-Fmoc-2,5-difluoro-L-phenylalanine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting and practical guidance for cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Fmoc-2,5-difluoro-L-phenylalanine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting and practical guidance for challenges related to the solubility and coupling of this unique amino acid derivative.

Frequently Asked Questions (FAQs)
Q1: What is N-Fmoc-2,5-difluoro-L-phenylalanine, and why is its solubility a concern?

N-Fmoc-2,5-difluoro-L-phenylalanine is a derivative of the amino acid L-phenylalanine, featuring two key modifications:

  • N-terminus Protection: The alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a standard for solid-phase peptide synthesis (SPPS).[1][2]

  • Ring Substitution: Two hydrogen atoms on the phenyl ring are replaced with fluorine atoms at the 2 and 5 positions.

The fluorine substitutions are synthetically valuable for modulating the electronic properties, metabolic stability, and conformational preferences of the resulting peptide. However, the combination of the large, hydrophobic Fmoc group and the difluorinated phenyl ring significantly reduces the molecule's polarity, leading to poor solubility in standard SPPS solvents.[3][4] This poor solubility can hinder the efficiency of the subsequent coupling reaction.

Q2: What are the common indicators of poor solubility and coupling efficiency during synthesis?

Researchers may encounter several signs that point to solubility issues with N-Fmoc-2,5-difluoro-L-phenylalanine:

  • Incomplete Dissolution: The amino acid derivative fails to dissolve completely in the coupling solvent, often appearing as a persistent suspension or precipitate.

  • Slow or Failed Coupling: A positive Kaiser test (indicating free amines) after the scheduled coupling time suggests the reaction has not gone to completion.

  • Resin Aggregation: The resin beads may clump together, showing poor swelling and solvent flow.[3] This is a sign of intermolecular hydrogen bonding of the growing peptide chains, which is exacerbated by the attachment of a poorly solvated, hydrophobic residue.[3]

  • Low Yield: The final peptide yield is significantly lower than expected due to incomplete acylation at the step involving the difluorinated phenylalanine.

Troubleshooting & Optimization Guides
Q3: My N-Fmoc-2,5-difluoro-L-phenylalanine won't dissolve in DMF. What should I do?

While N,N-Dimethylformamide (DMF) is the most common solvent in SPPS, its ability to solvate highly hydrophobic or aggregation-prone sequences can be limited.[5][6][7][8] If you observe poor solubility, consider the following strategies, starting with the most straightforward.

G cluster_0 Initial Observation cluster_1 Tier 1: Solvent Modification cluster_2 Tier 2: Energy Input cluster_3 Outcome A Poor solubility in DMF B Switch to NMP A->B First-line change C Use Solvent Mixture (e.g., DMF/DMSO) A->C Alternative D Add Chaotropic Salt (e.g., 0.4 M LiCl) B->D If still poor G Successful Coupling B->G C->D If still poor C->G E Increase Temperature (40-60°C) D->E If problem persists D->G F Use Microwave Synthesizer E->F For rapid heating E->G F->G

Caption: Decision workflow for addressing solubility issues.

The choice of solvent is critical for solvating both the resin and the growing peptide chain.[6]

Solvent/AdditiveRationale & Use CaseNotes
N-Methyl-2-pyrrolidone (NMP) A more polar and effective hydrogen bond disrupter than DMF.[6] Often the first choice for difficult or aggregating sequences.NMP is more viscous and expensive than DMF, but often improves coupling yields significantly.[6]
Dimethyl Sulfoxide (DMSO) A powerful polar aprotic solvent that can disrupt secondary structures.Often used as a co-solvent with DMF or NMP (e.g., in a 1:1 ratio) to improve solvation.[3]
"Magic Mixture" A 1:1:1 mixture of DCM/DMF/NMP.This combination of solvents with different properties can be effective at solvating stubborn peptide chains.[3]
Chaotropic Salts (e.g., LiCl) Ions like Li⁺ and Cl⁻ interfere with and disrupt the intermolecular hydrogen bonds that cause aggregation.[3]Typically used at a concentration of around 0.4 M in DMF or NMP. Ensure compatibility with your resin and downstream processes.
Q4: Even with better solvents, the coupling is slow. Which coupling reagent is best for this hindered amino acid?

Due to the electronic effects of the fluorine atoms and potential steric hindrance, a standard carbodiimide activator like DIC may be inefficient.[9] High-efficiency uronium or phosphonium salt-based reagents are strongly recommended.[10][11]

G AA Fmoc-AA-COOH (N-Fmoc-2,5-difluoro-L-phenylalanine) ActiveEster Highly Reactive OAt-Active Ester AA->ActiveEster Activation HATU HATU + Base (DIPEA) ActiveEester ActiveEester PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Nucleophilic Attack Resin H₂N-Peptide-Resin

Caption: Activation mechanism using HATU coupling reagent.

ReagentClassAdvantagesConsiderations
HATU Uronium SaltHighly efficient, rapid kinetics, and low racemization, especially when paired with a base like DIPEA or NMM.[12] Very effective for hindered amino acids.[13]More expensive than carbodiimides. Can cause guanidinylation of the free amine if used in large excess without pre-activation.[10]
HCTU Uronium SaltSimilar efficiency to HBTU but with improved solubility and reduced side reactions. A common and effective choice.Generally a robust and reliable option for most difficult couplings.
COMU Uronium SaltHigh coupling efficiency comparable to HATU but is safer (non-explosive byproducts) and has better solubility.[10][14] Excellent for microwave-assisted synthesis.[10]Newer generation reagent, may be more costly.
PyBOP Phosphonium SaltStrong coupling reagent with high reactivity.[12] Byproducts are non-carcinogenic, unlike its predecessor BOP.[12]Can be less effective than HATU for some extremely hindered couplings.

Recommendation: For N-Fmoc-2,5-difluoro-L-phenylalanine, HATU or COMU are the preferred choices due to their high reactivity and proven success with sterically hindered residues.[12][14]

Experimental Protocols
Q5: Can you provide an optimized protocol for coupling N-Fmoc-2,5-difluoro-L-phenylalanine?

This protocol is designed for a manual 0.1 mmol scale synthesis and incorporates best practices for overcoming solubility and reactivity challenges.

Materials:

  • Resin with free N-terminal amine (0.1 mmol)

  • N-Fmoc-2,5-difluoro-L-phenylalanine (0.4 mmol, 4 eq.)

  • HATU (0.38 mmol, 3.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • Anhydrous NMP (or DMF/DMSO 1:1 mixture)

Procedure:

  • Resin Preparation:

    • Ensure the resin is well-swollen in NMP.

    • Perform the Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF or NMP.[2][15]

    • Wash the resin thoroughly with NMP (5 x 10 mL) to remove all residual piperidine.

  • Amino Acid Pre-activation (Critical Step):

    • In a separate glass vial, dissolve N-Fmoc-2,5-difluoro-L-phenylalanine (4 eq.) and HATU (3.8 eq.) in 2 mL of NMP.

    • Troubleshooting: If dissolution is slow, gently warm the mixture to 40°C or sonicate for 2-3 minutes.

    • Add DIPEA (4 eq., half of the total amount) to the vial.

    • Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution should be clear.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the synthesis vessel containing the resin.

    • Add the remaining DIPEA (4 eq.) to the vessel.

    • Shake or agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or the temperature increased to 40-50°C.[3]

  • Monitoring and Wash:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling (double coupling) may be necessary.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to prepare for the next cycle.[5]

References
  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biomatik. Available at: [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis. Polypeptide. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Available at: [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • Best solvent for FMOC removal. Reddit. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.
  • One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. CEM. Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. Springer. Available at: [Link]

Sources

Optimization

troubleshooting peptide synthesis with sterically hindered amino acids

Welcome to the Technical Support Center for Advanced Peptide Synthesis . As a Senior Application Scientist, I have designed this resource to help you navigate the thermodynamic and kinetic barriers associated with steric...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis . As a Senior Application Scientist, I have designed this resource to help you navigate the thermodynamic and kinetic barriers associated with sterically hindered amino acids—such as N-methylated residues, α,α -disubstituted amino acids (e.g., Aib), and β -branched residues (e.g., Val, Ile, Thr).

Steric bulk restricts the rotational freedom of the peptide backbone and physically shields the activated carbonyl from nucleophilic attack. This leads to incomplete couplings, sequence deletions, and severe side reactions like diketopiperazine (DKP) formation. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

Causality & Mechanistic Troubleshooting Workflows

Before altering your synthesis protocol, you must identify the specific kinetic barrier your sequence faces. The two most common failure points with hindered amino acids are guanidinylation during slow couplings and intramolecular cyclization (DKP formation) .

The Guanidinylation Trap

When coupling a sterically hindered amine (e.g., an N-methyl amino acid) using standard uronium/aminium salts like HATU or HBTU, the coupling rate is drastically reduced. Because the nucleophilic attack on the activated ester is slow, the free amine instead reacts directly with the uronium coupling reagent itself[1]. This forms a stable, positively charged guanidinium byproduct, permanently capping the peptide chain and terminating synthesis.

The Solution: Switch to phosphonium-based reagents (e.g., PyAOP, PyBrOP) which do not contain a guanidinium moiety and can be used in excess to drive slow reactions to completion without capping the amine.

Guanidinylation Start Slow Coupling Detected (Hindered Amine) Uronium Using Uronium Reagents (HATU, HBTU, COMU) Start->Uronium Phosphonium Using Phosphonium Reagents (PyAOP, PyBrOP, PyBOP) Start->Phosphonium Guan Side Reaction: Amine attacks Uronium carbon Uronium->Guan Success No Capping Reaction: Amine slowly attacks activated ester Phosphonium->Success DeadEnd Chain Termination (Guanidinylated Peptide) Guan->DeadEnd Elongation Successful Peptide Elongation Success->Elongation

Fig 1: Mechanistic divergence between Uronium and Phosphonium reagents in slow couplings.
The Diketopiperazine (DKP) Cleavage Mechanism

DKP formation is a catastrophic deletion event that occurs at the dipeptide stage. When the second amino acid is deprotected, the free N-terminal amine loops back and attacks the C-terminal ester linkage connecting the peptide to the resin[2]. This cleaves the dipeptide off the resin entirely as a 6-membered DKP ring[2]. Sequences containing Proline, Glycine, or N-methyl amino acids at the C-terminus or position 2 are at extreme risk because their structures naturally favor the cis-peptide bond configuration required for the ring to close[2].

DKP_Prevention Dipeptide Dipeptide on Resin (e.g., Fmoc-Pro-X-Resin) Deprotect Standard Fmoc Deprotection (20% Piperidine) Dipeptide->Deprotect Prev1 Use 2-CTC Resin (Steric Shielding of Ester) Dipeptide->Prev1 Prev2 Mild Deprotection (2% DBU + 5% Piperazine) Dipeptide->Prev2 Attack Nucleophilic Attack by Free N-terminal Amine Deprotect->Attack Cleavage DKP Formation & Loss of Peptide from Resin Attack->Cleavage Successful Elongation Successful Elongation Prev1->Successful Elongation Prev2->Successful Elongation

Fig 2: DKP formation pathway and targeted prevention strategies during SPPS.

Quantitative Reagent Selection Matrix

To optimize your synthesis, you must match the coupling reagent's activation intermediate to the specific steric profile of your amino acid. The data below summarizes the optimal pairings based on activation kinetics and side-reaction profiles[3].

Coupling ReagentChemical ClassActive IntermediateOptimal ApplicationKnown Risks / Limitations
HATU Aminium / UroniumOAt esterGeneral hindered couplings, fast kinetics.Guanidinylation of slow amines.
COMU Uronium (Oxyma)Oxyma esterSafer HATU alternative; highly efficient for N-methyl AAs[3].Hydrolyzes rapidly in DMF; prepare fresh[3].
PyAOP PhosphoniumOAt esterN-methyl amino acids, peptide cyclization.Slower activation than HATU; no guanidinylation.
PyBrOP PhosphoniumAcyl bromideHighly hindered N-methyl amino acids[3].High risk of epimerization (racemization)[3].
TFFH FluoroformamidiniumAcyl fluoride α,α -disubstituted AAs (e.g., Aib)[3][4].Generates HF in situ; requires specialized handling[3].

Frequently Asked Questions (FAQs)

Q: I am trying to couple Aib to another Aib residue, but my yield is near zero. What is failing? A: The gem-dimethyl groups on the alpha-carbon of Aib create a massive steric shield. Standard OAt esters (from HATU) are too bulky to penetrate this shield efficiently. Actionable Fix: Switch to TFFH . TFFH generates an amino acid fluoride in situ[3]. The fluoride ion is highly electronegative but physically very small, allowing the acyl fluoride intermediate to bypass the steric bulk and react with the hindered amine[1][4]. Alternatively, use Microwave-Assisted Peptide Synthesis (MAPS) at 75°C to provide the thermodynamic energy required to overcome the activation barrier[5].

Q: My crude LC-MS shows a massive peak corresponding to the exact mass of my first two amino acids, but the rest of my peptide is missing. What happened? A: You have fallen victim to "traceless" Diketopiperazine (DKP) formation[6]. During the Fmoc deprotection of your second amino acid, the dipeptide cyclized and cleaved itself from the resin, washing away into your waste stream[2][6]. Actionable Fix: You must physically block the nucleophilic attack. Replace standard Wang or Rink Amide resins with 2-Chlorotrityl Chloride (2-CTC) resin [6]. The massive trityl group acts as a steric umbrella, physically preventing the N-terminal amine from reaching the ester linkage[6].

Q: I am synthesizing a sequence with multiple N-methyl amino acids, and the resin is shrinking and turning hard. Why? A: N-methylation eliminates the hydrogen bond donor (N-H) of the peptide backbone. This disrupts normal peptide-solvent interactions and promotes severe hydrophobic aggregation, causing the resin matrix to collapse. Actionable Fix: Abandon standard polystyrene (PS) resin and switch to a PEG-based resin like ChemMatrix [7]. PEG resins maintain excellent swelling properties even during severe peptide aggregation[7][8]. Additionally, perform your couplings in 2-Methyltetrahydrofuran (2-MeTHF) or add chaotropic salts (e.g., 0.1 M LiCl in DMF) to disrupt aggregation[8].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Coupling of α,α -Disubstituted Amino Acids (Aib)

Mechanism: Microwave irradiation rapidly transfers energy directly to the polar solvent and peptide backbone, increasing molecular mobility and overcoming the high activation energy required for hindered amide bond formation[5].

Materials:

  • PEG-based Resin (e.g., ChemMatrix)[7]

  • 0.2 M Fmoc-Aib-OH in DMF

  • 0.5 M COMU or HATU in DMF[5]

  • 1.0 M DIPEA in DMF[5]

Step-by-Step Procedure:

  • Resin Swelling: Swell 0.1 mmol of ChemMatrix resin in DMF for 15 minutes at room temperature.

  • Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M HOBt (to suppress aspartimide formation) for 3 minutes at 75°C in the microwave synthesizer[5]. Wash 4x with DMF.

  • Activation: In a separate vial, mix 2.5 mL of the Fmoc-Aib-OH solution (5 eq) with 1.0 mL of COMU (5 eq). Add 1.0 mL of DIPEA (10 eq). Allow 30 seconds for pre-activation.

  • Coupling: Add the activated mixture to the resin. Microwave at 75°C for 10 minutes (Note: If coupling easily epimerized residues like Cys or His, reduce temperature to 40°C)[5].

  • Validation (Kaiser Test): Wash the resin 4x with DMF. Remove a few beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling. If the beads are blue, perform a second coupling using a different reagent class (e.g., PyAOP) to avoid guanidinylation.

Protocol B: Mitigating DKP Formation via Modified Fmoc Deprotection

Mechanism: Standard 20% piperidine is highly basic and rapidly catalyzes the DKP cyclization. By utilizing a weaker, sterically hindered base combination, Fmoc removal occurs at a rate that allows the next coupling to proceed before cyclization can dominate[6].

Materials:

  • 2-Chlorotrityl Chloride (2-CTC) Resin[6]

  • Deprotection Cocktail: 2% DBU and 5% Piperazine in NMP[6]

Step-by-Step Procedure:

  • Loading: Load the C-terminal amino acid onto 2-CTC resin using standard DIPEA protocols. The bulky 2-CTC linkage provides the primary steric defense against DKP[6].

  • First Coupling: Couple the second amino acid (e.g., Fmoc-Pro-OH) using standard HATU/DIPEA chemistry.

  • Mild Deprotection: Drain the resin. Add the 2% DBU / 5% Piperazine in NMP cocktail. Agitate for 2 x 5 minutes at room temperature[6].

  • Rapid Wash: Drain and immediately wash the resin with NMP (5 x 10 mL) to remove all traces of base[6].

  • Immediate Rescue Coupling: Do not let the resin sit. Immediately add the pre-activated third amino acid (Fmoc-AA3-OH) to the vessel. The rapid introduction of the next activated ester intercepts the free amine before it can undergo intramolecular cyclization.

  • Validation: Cleave a micro-aliquot of the resin using 1% TFA in DCM (mild cleavage for 2-CTC). Analyze via LC-MS to confirm the presence of the tripeptide and the absence of the DKP mass shift.

References

  • Peptide Coupling Reagents, More than a Letter Soup uniurb.it
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention peptidechemistry.org
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem
  • Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS) Benchchem
  • Introduction to Peptide Synthesis PMC - NIH
  • Peptide Coupling Reagents Guide Sigma-Aldrich
  • Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions ACS Sustainable Chemistry & Engineering
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis ResearchG

Sources

Troubleshooting

PART 1: The Causality of Difluorophenylalanine in LC-MS/MS

Welcome to the Advanced Technical Support Center for Mass Spectrometry of Fluorinated Peptides . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Mass Spectrometry of Fluorinated Peptides . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the physical chemistry and causality behind the behavior of difluorophenylalanine (DFP) in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.

This guide provides self-validating protocols, mechanistic explanations for unexpected data, and actionable solutions to ensure the highest scientific integrity in your drug development and proteomics research.

To troubleshoot DFP-peptides, we must first understand how the substitution of two hydrogen atoms with two fluorine atoms alters the molecule's physicochemical properties.

  • Mass Shift: Fluorine (18.9984 Da) replacing Hydrogen (1.0078 Da) results in a precise mass shift. Monofluorination adds +17.9906 Da, while difluorination adds +35.9812 Da to the wild-type phenylalanine residue [1].

  • Hydrophobicity & Partitioning: Despite fluorine's electronegativity, the C-F bond is highly lipophilic. DFP increases the overall hydrophobicity of the peptide, causing stronger partitioning into C18 stationary phases and delaying LC retention times [2].

  • Inductive Effects on Ionization: The strong electron-withdrawing nature (-I effect) of the difluorophenyl group reduces the local basicity of the peptide backbone and nearby basic residues, which can suppress protonation efficiency during Electrospray Ionization (ESI) [3].

LCMS_Workflow A Sample Prep (DFP-Peptide) B Reverse-Phase LC (Shallow Gradient) A->B C ESI Source (Optimized Voltage) B->C D MS1: Precursor Ion (+35.98 Da Shift) C->D E MS2: Fragmentation (HCD/CID) D->E F Data Analysis (Spectral Alignment) E->F

Fig 1. End-to-end LC-MS/MS workflow for difluorophenylalanine peptide analysis.

PART 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is the signal intensity of my DFP-containing peptide significantly lower than the wild-type (WT) peptide? Causality: As mentioned, the electronegative fluorine atoms pull electron density away from the peptide backbone. If the DFP residue is located near the N-terminus or a basic residue (like Lys or Arg), it lowers the proton affinity of those sites. This leads to poor ionization efficiency in the positive-ion mode ESI. Solution:

  • Increase the concentration of your organic modifier (e.g., acetonitrile) to enhance droplet desolvation.

  • Ensure your mobile phase contains at least 0.1% to 0.2% Formic Acid to force protonation.

  • Self-Validation: Spike in a heavy-isotope labeled WT peptide. If the WT peptide signal is strong but the DFP peptide is weak, the issue is ionization suppression, not a hardware failure.

Q2: I am seeing split peaks or unexpected retention time (RT) shifts during LC. What is happening? Causality: DFP exists in several isomeric forms (e.g., 2,4-difluorophenylalanine vs. 3,5-difluorophenylalanine) [2]. These isomers possess different dipole moments and surface areas, causing them to interact differently with the C18 stationary phase. If your synthetic peptide contains a racemic mixture of isomers, they will resolve into split peaks. Solution: Utilize a shallower LC gradient (e.g., 0.5% B/min) to fully baseline-resolve the isomers. Verify the stereopurity of your starting DFP building blocks prior to solid-phase peptide synthesis (SPPS).

Q3: My database search engine cannot localize the DFP modification in the MS/MS spectra. How do I fix this? Causality: While DFP introduces a +35.9812 Da shift on the precursor and specific b/y fragment ions, the fluorinated aromatic ring can undergo a neutral loss of hydrogen fluoride (HF, -20.006 Da) during Higher-energy C-trap Dissociation (HCD) [4]. Standard search engines often fail to score these neutral-loss fragments correctly, leading to poor sequence coverage. Solution: Configure your search engine (e.g., MaxQuant, Proteome Discoverer) to include a dynamic modification on Phenylalanine (+35.9812 Da) and explicitly define a neutral loss of -20.006 Da for this modification. Alternatively, use agnostic spectral alignment algorithms like SAMPEI [1].

Fragmentation Precursor DFP-Peptide Precursor Ion [M+nH]n+ HCD HCD Fragmentation Precursor->HCD Backbone Backbone Cleavage (b and y ions) HCD->Backbone NeutralLoss Neutral Loss (-20 Da HF) HCD->NeutralLoss ShiftedIons Shifted b/y ions (+35.98 Da vs WT) Backbone->ShiftedIons Contains DFP UnshiftedIons Unshifted b/y ions (Standard Mass) Backbone->UnshiftedIons Lacks DFP

Fig 2. Causality of DFP-peptide MS/MS fragmentation showing diagnostic mass shifts and HF loss.

PART 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, follow this step-by-step methodology for analyzing DFP-peptides. This protocol incorporates an internal validation loop.

Protocol: LC-MS/MS Optimization for DFP-Peptides

Step 1: Sample Preparation & Internal Standardization

  • Reconstitute the DFP-peptide in 5% Acetonitrile (ACN) / 0.1% Formic Acid (FA) to a concentration of 10 pmol/µL.

  • Validation Check: Spike in 10 pmol/µL of the unmodified WT peptide. This acts as an internal control for LC column integrity and ESI spray stability.

Step 2: Liquid Chromatography (LC) Setup

  • Use a C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Set Mobile Phase A to 0.1% FA in Water, and Mobile Phase B to 0.1% FA in ACN.

  • Program a shallow gradient: 5% B to 40% B over 30 minutes. Causality: The extended gradient compensates for the increased lipophilicity of the DFP residue, preventing co-elution with highly hydrophobic background matrix components.

Step 3: Mass Spectrometry (MS) Tuning

  • Set the ESI capillary voltage to 3.0 kV (positive mode).

  • Acquire MS1 scans at a resolution of 70,000 (at m/z 200) to accurately resolve the isotopic envelope. Fluorine is monoisotopic ( 19F ), meaning the isotopic distribution will differ slightly from the WT peptide.

  • Set MS2 fragmentation (HCD) to a Normalized Collision Energy (NCE) of 28-32%. Causality: Too high NCE will heavily drive the -20 Da HF neutral loss, stripping the modification before backbone cleavage occurs.

Step 4: Data Analysis & Validation

  • Extract the ion chromatograms (XIC) for both the WT and DFP-peptide precursors.

  • Confirm the DFP-peptide elutes after the WT peptide. If it elutes before, suspect a synthesis error or degradation.

  • Inspect the MS2 spectra for the diagnostic +35.981 Da shift on the b or y ions encompassing the modified residue.

PART 4: Quantitative Data Summaries

Use the following tables to quickly reference expected mass shifts and optimize your search engine parameters.

Table 1: Mass Spectrometry Parameters for Phenylalanine vs. Fluorinated Analogs

Amino Acid ResidueChemical FormulaMonoisotopic Mass (Da)Mass Shift vs. WT (Da)Diagnostic Neutral Loss (MS/MS)
Phenylalanine (WT) C9​H9​NO 147.06840.0000None
Monofluorophenylalanine C9​H8​FNO 165.0590+17.9906-20.006 Da (HF)
Difluorophenylalanine C9​H7​F2​NO 183.0496 +35.9812 -20.006 Da, -40.012 Da

Table 2: Expected LC-MS/MS Behavioral Shifts (DFP vs. WT)

ParameterExpected ChangeMechanistic Cause
LC Retention Time +2 to +5 minutes (delayed)Increased lipophilicity of the C-F bonds interacting with C18.
ESI Ion Intensity 10% to 40% reductionInductive electron withdrawal (-I) reducing local proton affinity.
Isotopic Envelope Narrower M+1/M+2 peaks 19F is 100% naturally abundant; replacing 1H alters the isotope ratio.

PART 5: References

  • Zolg, D. P., et al. "Discovery of protein modifications using high resolution differential mass spectrometry proteomics." bioRxiv (2020).

  • Piekielna, J., et al. "Synthesis of Mixed Opioid Affinity Cyclic Endomorphin-2 Analogues with Fluorinated Phenylalanines." ACS Medicinal Chemistry Letters (2015).

  • Galles, G. D., et al. "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells." Nature Communications (2023).

  • Turney, J. M., et al. "The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study." Physical Chemistry Chemical Physics (2024).

Optimization

preventing racemization during activation of N-Fmoc-2,5-difluoro-L-phenylalanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe stereochemical degradation when working with heavily modified, ele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe stereochemical degradation when working with heavily modified, electron-deficient amino acids.

N-Fmoc-2,5-difluoro-L-phenylalanine is a notoriously challenging building block. The introduction of fluorine atoms onto the phenyl ring drastically alters the electronic landscape of the molecule, making the α -proton exceptionally acidic. This guide provides a mechanistic breakdown of the problem, actionable troubleshooting steps, and a self-validating experimental protocol to ensure absolute stereochemical fidelity during your solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Insight: The "Why" Behind the Racemization

To troubleshoot effectively, we must first understand the causality of the degradation. The racemization of N-Fmoc-2,5-difluoro-L-phenylalanine during carboxyl activation is driven by two competing, base-catalyzed pathways, as detailed in mechanistic studies by [1]:

  • Direct Enolization: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) across the sigma bond framework, pulling electron density away from the α -carbon. In the presence of a standard tertiary base (like DIPEA), the highly acidic α -proton is easily abstracted, forming a planar enolate intermediate. Upon reprotonation, stereochemistry is randomized.

  • Oxazolone Formation: During activation—especially with uronium salts like HATU—the highly reactive O-acylisourea intermediate can undergo intramolecular attack by the Fmoc carbonyl oxygen, forming a 5-membered oxazolone ring. The α -proton of an oxazolone is orders of magnitude more acidic than in the open-chain form, leading to rapid racemization[2].

Because of these intrinsic vulnerabilities, traditional coupling environments are fundamentally incompatible with this building block.

RacemizationPathways Start N-Fmoc-2,5-difluoro-L-Phe Activation Uronium Uronium Reagents (HATU) Start->Uronium Traditional DICOxyma DIC / OxymaPure (Base-Free) Start->DICOxyma Optimized Oxazolone Oxazolone Formation (Intramolecular Attack) Racemization Loss of Stereocenter (D/L Mixture) Oxazolone->Racemization Enolization Direct Enolization (Base-Catalyzed) Enolization->Racemization StrongBase Strong Base (e.g., DIPEA) StrongBase->Oxazolone StrongBase->Enolization Uronium->StrongBase WeakBase TMP (Collidine) (Sterically Hindered) Uronium->WeakBase If required Retention Stereochemical Retention (Pure L-Peptide) DICOxyma->Retention WeakBase->Retention

Logical workflow of racemization pathways and optimized mitigation strategies.

Troubleshooting Guide & FAQs

Q: I am observing >15% D-enantiomer in my final cleaved peptide after incorporating N-Fmoc-2,5-difluoro-L-phenylalanine. I am using HATU and DIPEA (1:1:2). How do I fix this? A: The root cause is the strong basicity of N,N-diisopropylethylamine (DIPEA) combined with the highly reactive uronium species generated by HATU. Actionable Solution: Immediately eliminate DIPEA from your coupling step. Switch to a base-free activation system, specifically Diisopropylcarbodiimide (DIC) and OxymaPure. OxymaPure forms a less reactive, but highly efficient active ester, and crucially, maintains a slightly acidic to neutral microenvironment that completely suppresses α -proton abstraction[1].

Q: I am using an automated synthesizer that only supports uronium/aminium reagents (like COMU or HATU). I cannot switch to DIC. What are my options? A: If your fluidics mandate uronium chemistry, you must change your base. Replace DIPEA with 2,4,6-trimethylpyridine (TMP, also known as collidine), as recommended in advanced protocols by [2]. TMP is a weaker, sterically hindered base that provides enough basicity to drive the HATU activation but is significantly less prone to abstracting the α -proton of electron-deficient phenylalanines[3].

Q: Does the Fmoc deprotection step (20% piperidine) cause racemization of the 2,5-difluoro-Phe residue once it is already incorporated into the chain? A: Generally, no. While the α -proton is acidic, racemization predominantly requires the carboxyl group to be highly activated (as an ester or oxazolone). Once the amino acid is safely incorporated into a stable amide bond within the peptide backbone, its susceptibility to base-catalyzed enolization drops dramatically. However, prolonged exposure to piperidine should still be avoided; consider milder deprotection cocktails (e.g., piperazine) if synthesizing very long sequences[4].

Quantitative Data: Impact of Coupling Conditions

The following table summarizes the expected epimerization levels of electron-deficient phenylalanine derivatives under various coupling conditions, synthesized from internal validation and literature benchmarks[3][5].

Coupling ReagentsBase UsedTemperaturePre-activation TimeExpected D-Isomer (%)
HATUDIPEA (2 eq)25°C2 min15.0 - 25.0%
HBTUNMM (2 eq)25°C2 min8.0 - 12.0%
COMUTMP (2 eq)25°C1 min2.0 - 4.0%
DIC / HOBtNone25°C0 min (In situ)1.5 - 3.0%
DIC / OxymaPure None 25°C 0 min (In situ) < 0.5%
DIC / OxymaPure None 0°C to 25°C 0 min (In situ) N.D. (Not Detected)

Experimental Protocol: Zero-Racemization Coupling Workflow

To achieve self-validating, reproducible results, utilize the following base-free DIC/OxymaPure protocol. This methodology is specifically optimized to prevent oxazolone accumulation and base-catalyzed enolization for N-Fmoc-2,5-difluoro-L-phenylalanine[6].

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected and thoroughly washed with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all traces of piperidine.

    • Causality Check: Residual piperidine will act as a base during coupling and induce racemization, invalidating the base-free environment.

  • Reagent Preparation:

    • Weigh 3.0 equivalents of N-Fmoc-2,5-difluoro-L-phenylalanine.

    • Weigh 3.0 equivalents of OxymaPure.

    • Dissolve both solids in a minimal volume of anhydrous DMF (concentration ~0.2 M).

  • Temperature Control (Optional but Recommended): Chill the amino acid/OxymaPure solution to 0°C in an ice bath for 5 minutes. Lowering the thermal energy of the system exponentially decreases the rate of off-target enolization.

  • Activation (In Situ): Add 3.0 equivalents of Diisopropylcarbodiimide (DIC) directly to the chilled solution. Do not pre-activate. Immediately transfer this entire mixture to the reaction vessel containing the resin.

    • Causality Check: Pre-activation allows the active ester to accumulate in the absence of the resin-bound nucleophile, increasing the statistical probability of oxazolone formation. In situ activation ensures the ester is consumed by the amine as rapidly as it is formed.

  • Coupling: Agitate the reaction mixture. If chilled, allow it to gradually warm to room temperature over the course of the reaction. Proceed with coupling for 60 to 90 minutes.

  • Monitoring: Drain the reagents and wash the resin (DMF 3 × 1 min). Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm complete acylation.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF and DCM before proceeding to the next Fmoc deprotection cycle.

References

  • Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL: [Link]

  • Title: 2-[18F]Fluorophenylalanine: Synthesis by Nucleophilic 18F-Fluorination and Preliminary Biological Evaluation Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Cleavage &amp; Deprotection of Peptides Containing 2,5-Difluoro-L-Phenylalanine

Welcome to the Advanced Peptide Synthesis Support Center. The incorporation of 2,5-difluoro-L-phenylalanine (2,5-diF-Phe) into peptide sequences is a highly effective strategy for increasing proteolytic stability, modula...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. The incorporation of 2,5-difluoro-L-phenylalanine (2,5-diF-Phe) into peptide sequences is a highly effective strategy for increasing proteolytic stability, modulating protein-protein interactions, and facilitating 19 F-NMR studies. However, the extreme electronegativity of the fluorine atoms fundamentally alters the local electronic environment and drastically increases the hydrophobicity of the peptide backbone.

As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and methodology to help you navigate the unique challenges of cleaving and deprotecting 2,5-diF-Phe-containing peptides synthesized via standard Fmoc solid-phase peptide synthesis (SPPS) 1.

Mechanistic Workflow: Cleavage Cocktail Selection

The presence of a fluorinated aromatic ring dictates your choice of scavengers and precipitation solvents. Use the logic tree below to determine your optimal cleavage pathway.

G Start Post-SPPS Resin Containing 2,5-diF-Phe CheckSeq Does the sequence contain Cys, Met, or Trp? Start->CheckSeq NoThiol Thiol-Free Cocktail TFA / TIS / H2O (95:2.5:2.5) CheckSeq->NoThiol No Thiol Thiol-Modified Cocktail TFA / TIS / H2O / DODT (92.5:2.5:2.5:2.5) CheckSeq->Thiol Yes Cleavage Cleave for 2 hours at RT (Monitor by LC-MS) NoThiol->Cleavage Thiol->Cleavage Precip Precipitate in Cold MTBE or Ether/Hexane (1:1) Cleavage->Precip End Centrifuge & Lyophilize Fluorinated Peptide Precip->End

Workflow for selecting the optimal cleavage cocktail for 2,5-diF-Phe peptides.

Self-Validating Cleavage Protocol

This protocol is designed as a self-validating system. By observing the specific physical changes at each checkpoint, you can confirm the success of the cleavage before proceeding to HPLC purification.

Step 1: Resin Preparation & Swelling

  • Action: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) and allow it to swell for 15 minutes.

  • Causality: 2,5-diF-Phe induces high local hydrophobicity, often causing the growing peptide chain to aggregate and collapse on the resin. DCM disrupts these hydrophobic interactions better than DMF, ensuring the resin matrix is fully open for the cleavage cocktail to penetrate.

Step 2: Cocktail Application

  • Action: Apply 10 mL of the selected cleavage cocktail (see workflow diagram) per 1 gram of dry resin 2. Agitate gently at room temperature for exactly 2 hours.

  • Causality: Triisopropylsilane (TIS) is a bulky, highly effective carbocation scavenger that does not react with fluorinated rings, making it the ideal choice for this chemistry.

Step 3: Concentration & Self-Validation

  • Action: Filter the cleavage solution from the resin. Evaporate the Trifluoroacetic acid (TFA) under a gentle stream of nitrogen until the volume is reduced to ~20% of the original amount.

  • Validation Checkpoint: The solution should turn slightly viscous and take on a yellow/amber hue. If the solution becomes cloudy during evaporation, your peptide is highly hydrophobic and is crashing out of the remaining TFA. Stop evaporating immediately to prevent irreversible aggregation.

Step 4: Enhanced Precipitation

  • Action: Add the concentrated TFA solution dropwise into 10 volumes of ice-cold Methyl tert-butyl ether (MTBE).

  • Validation Checkpoint: A dense, white flocculent precipitate must form instantly. If the solution remains clear, the fluorinated peptide is too soluble in the ether. Immediate corrective action: Add ice-cold hexane dropwise (up to a 1:1 ratio with MTBE) until the peptide crashes out.

Step 5: Recovery

  • Action: Centrifuge at 4000 rpm for 10 minutes at 4°C. Decant the supernatant, wash the pellet twice with cold MTBE, and dry under a vacuum desiccator.

Troubleshooting & FAQs

Q1: My peptide yield is unexpectedly low after standard diethyl ether precipitation. Did the cleavage fail? A: The cleavage likely succeeded, but your recovery failed. The introduction of the 2,5-difluorophenyl group causes an outstanding shift in the hydrophobicity (MlogP) of the peptide 3. Fluorinated moieties are highly soluble in standard organic solvents. Standard cold diethyl ether often fails to lower the dielectric constant enough to force precipitation. Solution: Switch to MTBE, or use a 1:1 mixture of diethyl ether and hexane to force the hydrophobic peptide out of solution.

Q2: I observe +50 Da or +76 Da adducts on my mass spec. Are the scavengers reacting with the fluorinated ring? A: You are likely observing Nucleophilic Aromatic Substitution (S N​ Ar). While the C-F bond is extremely stable to acid, highly electron-deficient fluorinated aromatics can undergo S N​ Ar when exposed to strong thiol nucleophiles like Ethanedithiol (EDT) or thioanisole under acidic conditions. While 2,5-difluorophenyl is less activated than a pentafluorophenyl ring, prolonged exposure to high concentrations of thiols can still risk minor adduct formation. Solution: If your sequence lacks Cys/Met, strictly use a thiol-free cocktail (TFA/TIS/H 2​ O 95:2.5:2.5). If Cys/Met are present, replace EDT with DODT (3,6-dioxa-1,8-octanedithiol), which is bulkier and less prone to S N​ Ar, and strictly limit cleavage time to 2 hours.

Q3: I am seeing incomplete deprotection of adjacent sterically hindered residues (e.g., Arg(Pbf) or side-chain tBu groups). What is wrong? A: The rigid, bulky nature of the 2,5-difluorophenyl moiety can induce local secondary structures (like β -sheet aggregation) on the resin. This steric shielding physically blocks TFA from diffusing to adjacent protecting groups. Solution: Add 5% w/v phenol to your cleavage cocktail. Phenol acts as an excellent hydrogen-bond disruptor, breaking up local secondary structures and allowing TFA to penetrate and fully deprotect adjacent residues.

Quantitative Cocktail Comparison

Use the following data table to benchmark your expected outcomes based on the cleavage cocktail utilized.

Cleavage CocktailComposition RatioTarget Sequence ProfilePrecipitation Efficiency (in MTBE)S N​ Ar Adduct Risk
Standard (Thiol-Free) TFA / TIS / H 2​ O (95:2.5:2.5)No Cys, Met, or TrpHigh (>90% recovery)Zero
Modified Reagent K TFA / Phenol / H 2​ O / TIS / DODT (87.5:5:5:1:1.5)Contains Cys, Met, Trp, or Arg(Pbf)Medium (Requires Hexane spike)Low (<2%)
Classic Reagent K TFA / Phenol / H 2​ O / Thioanisole / EDT (82.5:5:5:5:2.5)Not Recommended for Fluorinated PeptidesLow (Peptide often oils out)Moderate (5-10%)

References

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Form
  • New Temporin A Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies. PMC.
  • Solid phase peptide synthesis of peptide alcohols.

Sources

Optimization

Technical Support Center: HPLC Purification of Fluorinated Peptides

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical hurdles associated with fluorinated peptides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical hurdles associated with fluorinated peptides. The incorporation of fluorine alters a peptide's intrinsic hydrophobicity, self-assembly properties, and solubility[1]. These changes often render standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols ineffective, requiring a shift toward specialized fluorous chemistry techniques.

Diagnostic Workflow for Fluorinated Peptides

Before altering your mobile phase or column chemistry, use the diagnostic logic tree below to identify the root cause of your purification failure.

HPLC_Optimization Start Fluorinated Peptide Crude Sample Assess Assess Degree of Fluorination Start->Assess LowF Low/Moderate (e.g., single -CF3) Assess->LowF HighF High/Perfluorinated (e.g., fluorous tags) Assess->HighF C18 Standard C18/C8 HPLC Temp: 50-60°C LowF->C18 FSPE Fluorous Column (F-SPE) Fluorine-Fluorine Affinity HighF->FSPE SolCheck Solubility Issues in ACN/H2O? C18->SolCheck Pure Purified Peptide FSPE->Pure AddMod Add HFIP or TFE to Mobile Phase SolCheck->AddMod Yes SolCheck->Pure No AddMod->Pure

Diagnostic workflow for resolving HPLC retention and solubility issues in fluorinated peptides.

Section 1: The "Fluorous Effect" & Stationary Phase Selection (FAQs)

Q: Why do my highly fluorinated peptides exhibit extreme retention shifts, peak broadening, or irreversible binding on standard C18 columns? A: This is a direct manifestation of the "fluorous effect." The C-F bond has significantly lower polarizability than a standard C-H bond. Consequently, cohesive London dispersion forces—which dictate retention on standard alkyl (C18) stationary phases—are much weaker for fluorocarbons[2]. Depending on the degree of fluorination, your peptide may exhibit "lipophobia" (eluting unpredictably early) or self-assemble into insoluble aggregates that stick irreversibly to the column frit[1].

Q: When is it necessary to abandon C18 columns and switch to a Fluorous (F-alkyl) stationary phase? A: Transition to a fluorous column when your peptide contains multiple perfluoroalkyl groups or a highly fluorinated affinity tag. Fluorous solid-phase extraction (F-SPE) and fluorous HPLC rely on highly specific fluorine-fluorine interactions rather than general hydrophobicity[3]. This allows for the selective retention of fluorinated targets while non-fluorinated deletion sequences and impurities wash through unretained[2].

Section 2: Mobile Phase Optimization & Solubility (FAQs)

Q: My fluorinated peptide precipitates in standard Water/Acetonitrile mobile phases. How can I improve solubility without ruining the chromatography? A: Fluorinated peptides are uniquely amphiphilic—they can be simultaneously hydrophobic and lipophobic[1]. Standard organic modifiers like acetonitrile (ACN) or methanol often fail to solvate the fluorous domains. To resolve this, introduce fluorinated alcohols such as 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) into your sample diluent or mobile phase[4]. These solvents act as powerful hydrogen-bond donors that disrupt peptide aggregation while effectively solvating the fluorinated side chains.

Q: Why am I seeing broad, tailing peaks, and how does column temperature affect this? A: Broad or split peaks in fluorinated peptide chromatography are rarely due to column degradation; they are usually caused by the peptide existing in multiple stable conformational states or forming amyloid-like self-assemblies[1]. Elevating the column temperature to 50°C–60°C provides the thermal energy required to disrupt these intermolecular interactions. This dramatically improves mass transfer kinetics and results in a single, sharp, symmetrical peak[4].

Section 3: Quantitative Data & Parameter Optimization
ParameterStandard Peptide ConditionFluorinated Peptide OptimizationMechanistic Causality
Stationary Phase C18 / C8 Alkyl SilicaFluorous (F-alkyl) SilicaShifts separation mechanism from weak London dispersion forces (C-H) to strong fluorine-fluorine interactions (C-F)[2].
Mobile Phase Modifier 0.1% TFA in ACN0.1% TFA in TFE or HFIPFluorinated alcohols disrupt intermolecular H-bonding and solvate lipophobic fluorous domains, preventing on-column precipitation[4].
Column Temperature 20°C - 25°C50°C - 60°CDecreases mobile phase viscosity and disrupts peptide self-assembly, sharpening peaks and reducing tailing[1][4].
F-SPE Recovery Rate ~50-55% (Standard Elution)>80% (Fluorophilic Elution)Overcomes historical recovery limits by utilizing highly fluorophilic solvents (e.g., high ACN/TFE) to break F-F stationary phase bonds[5].
Section 4: Self-Validating Experimental Protocols
Protocol 1: Fluorous Solid-Phase Extraction (F-SPE) Enrichment

Causality: Highly fluorinated tags increase hydrophobicity, but standard C18 columns rely on London dispersion forces, which are weaker for C-F bonds[2]. F-SPE uses a perfluoroalkyl stationary phase to capture the peptide via strong fluorine-fluorine interactions, allowing non-fluorinated impurities to be washed away[3].

  • Conditioning: Wash the F-SPE cartridge with 3 column volumes (CV) of 100% fluorophilic solvent (e.g., 80% ACN / 20% TFE / 0.1% TFA), followed by 3 CV of fluorophobic loading buffer (e.g., 5% ACN / 95% H2O / 0.1% TFA).

  • Loading: Dissolve the crude peptide in the loading buffer and apply it to the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5 CV of loading buffer. Mechanism: Non-fluorinated deletion sequences lack fluorine-fluorine affinity and are expelled.

  • Elution: Elute the target peptide using 3 CV of the fluorophilic solvent (80% ACN / 20% TFE / 0.1% TFA).

  • Lyophilization: Aliquot the eluted fractions and lyophilize immediately to prevent degradation.

Self-Validation Checkpoint: Analyze the flow-through (Step 3) and elution (Step 4) fractions via LC-MS. If the fluorinated peptide is present in the flow-through, the loading solvent was too fluorophilic (reduce the organic/TFE content). If non-fluorinated impurities co-elute in the final fraction, the wash step was insufficiently stringent.

Protocol 2: High-Temperature RP-HPLC for Amphiphilic Fluorinated Peptides

Causality: Fluorinated peptides self-assemble and aggregate, leading to poor peak shape and column fouling[1]. Elevated temperatures and fluorinated alcohols (HFIP/TFE) disrupt these aggregates and solvate the lipophobic fluorous domains, restoring ideal chromatographic behavior[4].

  • Sample Preparation: Dissolve the lyophilized crude peptide in a 50:50 mixture of 0.1% TFA in H2O and HFIP. Vortex and sonicate for 2 minutes to ensure complete disaggregation.

  • System Equilibration: Install a C8 or Fluorous HPLC column. Set the column oven to 60°C . Equilibrate with 95% Mobile Phase A (0.1% TFA in H2O) and 5% Mobile Phase B (0.1% TFA in TFE/ACN 1:1 mixture).

  • Gradient Application: Inject the sample. Run a shallow linear gradient from 5% B to 70% B over 45 minutes. Mechanism: The shallow gradient combined with high temperature ensures that mass transfer between the mobile and stationary phases reaches equilibrium, preventing peak splitting.

  • Fraction Collection: Collect peaks based on UV absorbance (214 nm / 254 nm).

Self-Validation Checkpoint: Perform a 10 µL test injection at 25°C, followed by an identical injection at 60°C. A successful, self-validating method will show a distinct transition from a broad, tailing peak (or multiple artifact peaks due to conformers) at 25°C to a single, sharp, symmetrical peak at 60°C.

References
  • [5] Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. SciSpace (Author manuscript available in PMC). 5

  • [3] Application of Fluorinated Affinity Tags and Fluorous Solid-phase Extraction in Peptides Purification. Chin J Mod Appl Pharm. 3

  • [4] Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC / NIH. 4

  • [1] Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. RSC Publishing. 1

  • [2] Tag and capture flow hydrogen exchange mass spectrometry with a fluorous-immobilized probe. PMC / NIH. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of Fluorinated Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical biology, the incorporation of fluorine atoms into bioactive molecules has become a cornerstone strate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the incorporation of fluorine atoms into bioactive molecules has become a cornerstone strategy for modulating pharmacological properties. Among the array of fluorinated building blocks, fluorinated phenylalanine derivatives stand out for their utility in peptide and protein engineering, offering enhanced metabolic stability, altered binding affinities, and unique spectroscopic handles for biophysical studies. The fluorine-19 (¹⁹F) nucleus, with its 100% natural abundance, high gyromagnetic ratio, and exquisite sensitivity to its local electronic environment, provides a powerful, background-free probe for nuclear magnetic resonance (NMR) spectroscopy.[1][2]

This guide offers an in-depth comparison of the ¹⁹F NMR chemical shifts of ortho-, meta-, and para-fluorinated phenylalanine (2-F-Phe, 3-F-Phe, and 4-F-Phe, respectively). Understanding the distinct ¹⁹F NMR signatures of these isomers is paramount for their application in structural biology, fragment-based screening, and the characterization of protein-ligand interactions.

The Foundational Principles: What Governs the ¹⁹F Chemical Shift?

The ¹⁹F NMR chemical shift is a highly sensitive parameter, influenced by a confluence of factors that modulate the electron density around the fluorine nucleus. Unlike ¹H NMR, where diamagnetic shielding is the dominant factor, the ¹⁹F chemical shift is significantly influenced by the paramagnetic shielding term. This paramagnetic contribution is a primary reason for the exceptionally wide chemical shift range of ¹⁹F NMR, which can span over 400 ppm.[2]

Key determinants of the ¹⁹F chemical shift in fluorinated phenylalanine derivatives include:

  • Position of Fluorine on the Phenyl Ring: The electronic environment of the fluorine atom is profoundly affected by its position (ortho, meta, or para) relative to the alanine side chain. This is due to a combination of inductive and resonance effects.

  • Inductive Effects: The electron-withdrawing nature of the fluorine atom influences the electron density of the entire aromatic ring through the sigma bond framework.

  • Resonance Effects: The fluorine atom can participate in resonance, donating a lone pair of electrons to the aromatic pi-system. The extent of this delocalization varies with the substitution pattern.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly perturb the electronic environment of the fluorine nucleus, leading to noticeable changes in the observed chemical shift.[3]

  • pH and Ionization State: The ionization state of the amino and carboxylic acid groups can influence the electronic properties of the aromatic ring and, consequently, the ¹⁹F chemical shift.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The distinct electronic environments of the ortho-, meta-, and para-fluorophenylalanine isomers give rise to characteristic and well-resolved ¹⁹F NMR chemical shifts. The following table summarizes experimentally observed ¹⁹F NMR chemical shifts for these derivatives in a common deuterated solvent, D₂O, providing a baseline for comparison in aqueous environments relevant to many biological studies.

CompoundStructurePosition of Fluorine¹⁹F Chemical Shift (δ, ppm) in D₂O (Referenced to CFCl₃)
2-Fluorophenylalanine (2-F-Phe)OrthoApproximately -115.8
3-Fluorophenylalanine (3-F-Phe)MetaApproximately -112.5
4-Fluorophenylalanine (4-F-Phe)ParaApproximately -116.2

Note: The exact chemical shift values can vary slightly depending on the pH, concentration, and the specific reference standard used. The values presented here are representative and intended for comparative purposes.

The observed trend in chemical shifts can be rationalized by considering the interplay of electronic effects:

  • 4-Fluorophenylalanine (para): In the para position, the fluorine atom can effectively donate electron density to the aromatic ring through the +M (mesomeric) effect, which opposes the -I (inductive) effect. This leads to a relatively upfield chemical shift.

  • 3-Fluorophenylalanine (meta): At the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect (-I) is the dominant factor. This results in the most downfield chemical shift among the three isomers.

  • 2-Fluorophenylalanine (ortho): The ortho isomer experiences a combination of strong inductive withdrawal and a resonance effect. Additionally, through-space interactions with the adjacent alanine side chain can also influence the local electronic environment, contributing to its specific chemical shift.

The significant separation of these signals in the ¹⁹F NMR spectrum underscores the power of this technique to distinguish between these isomers, a crucial capability when they are incorporated as probes in larger biomolecules.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra

The following protocol outlines a standardized procedure for obtaining high-quality ¹⁹F NMR spectra of fluorinated phenylalanine derivatives. The causality behind each step is explained to ensure a robust and reproducible workflow.

1. Sample Preparation:

  • Analyte Concentration: Prepare a solution of the fluorinated phenylalanine derivative in the desired deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) at a concentration of 1-5 mg/mL. Rationale: This concentration range typically provides a good signal-to-noise ratio within a reasonable acquisition time.

  • Solvent Selection: Choose a solvent that fully dissolves the analyte and is appropriate for the intended application. For biological studies, D₂O with a small percentage of a co-solvent if needed is standard. Rationale: Solvent polarity directly impacts the chemical shift; consistency is key for comparative studies.[3]

  • Internal Standard: Add a suitable internal reference standard. For aqueous samples, a common choice is 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for ¹H referencing, and an external reference of CFCl₃ or a secondary standard like trifluoroacetic acid (TFA) for ¹⁹F NMR is often used. Rationale: An internal or external standard provides a fixed reference point for accurate chemical shift determination, correcting for variations in the magnetic field.

  • pH Adjustment (for aqueous samples): Adjust the pH of the D₂O solution to a defined value (e.g., pH 7.4) using dilute NaOD or DCl. Rationale: The ionization state of the amino and carboxyl groups affects the electronic environment of the phenyl ring and thus the ¹⁹F chemical shift.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) equipped with a fluorine-capable probe. Rationale: Higher field strengths generally lead to better signal dispersion and sensitivity.

  • Observe Nucleus: Set the observe nucleus to ¹⁹F.

  • Decoupling: For routine spectra, use proton decoupling (e.g., WALTZ-16 or GARP) to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlet signals. Rationale: Decoupling enhances signal-to-noise and simplifies spectral interpretation.

  • Pulse Sequence: A simple one-pulse (zg) sequence with proton decoupling is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the fluorinated compounds (e.g., -100 to -130 ppm for fluorophenylalanines).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 128) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds. Rationale: This allows for sufficient relaxation of the ¹⁹F nuclei between pulses, ensuring accurate signal integration if needed.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Carefully phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal or external standard.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for acquiring and comparing ¹⁹F NMR spectra of fluorinated phenylalanine derivatives.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Derivative in D₂O prep2 Add Reference Standard prep1->prep2 prep3 Adjust pH prep2->prep3 acq1 Set Spectrometer Parameters (¹⁹F Observe, ¹H Decouple) prep3->acq1 acq2 Acquire Data acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Baseline Correction proc1->proc2 proc3 Reference Chemical Shifts proc2->proc3 proc4 Compare Spectra of Isomers proc3->proc4

Caption: Experimental workflow for comparative ¹⁹F NMR analysis.

Logical Relationship of Positional Isomerism and Chemical Shift

The electronic effects of the fluorine substituent directly correlate with its position on the phenyl ring, leading to a predictable pattern in the ¹⁹F NMR chemical shifts.

G cluster_position Fluorine Position cluster_effects Dominant Electronic Effects cluster_shift Relative ¹⁹F Chemical Shift Ortho Ortho (2-F) Ortho_eff -I, +M, Steric Ortho->Ortho_eff Meta Meta (3-F) Meta_eff -I (Dominant) Meta->Meta_eff Para Para (4-F) Para_eff -I, +M (Strong) Para->Para_eff Shift_Ortho Intermediate Ortho_eff->Shift_Ortho Shift_Meta Downfield Meta_eff->Shift_Meta Shift_Para Upfield Para_eff->Shift_Para

Caption: Fluorine position dictates electronic effects and ¹⁹F chemical shift.

Conclusion

The ortho-, meta-, and para-fluorinated phenylalanine derivatives each possess a unique and readily distinguishable ¹⁹F NMR chemical shift. This sensitivity to the local electronic environment makes them invaluable tools for a wide range of applications in chemical biology and drug discovery. By understanding the fundamental principles that govern their NMR properties and by employing standardized experimental protocols, researchers can effectively leverage these powerful probes to gain detailed insights into molecular structure, dynamics, and interactions.

References

  • Approaches to the assignment of (19)F resonances from 3-fluorophenylalanine labeled calmodulin using solution state NMR. PubMed, 15 June 2010, [Link].

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). PMC, 11 November 2022, [Link].

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC, [Link].

  • Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PMC, [Link].

  • 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate, [Link].

  • NMR Studies of 4-19F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. ACS Publications, 28 January 2005, [Link].

  • Fluorine-19 nuclear magnetic resonance spectroscopic study of fluorophenylalanine- and fluorotryptophan-labeled avian egg white lysozymes. PubMed, [Link].

  • Approaches to the assignment of ¹⁹F resonances from 3-fluorophenylalanine labeled calmodulin using solution state NMR. FAO AGRIS, [Link].

  • Fluorine NMR. University of Wisconsin-Madison, [Link].

  • 19Flourine NMR. University of Ottawa, [Link].

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Publications, 1 April 2025, [Link].

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for¹⁹F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ANU Open Research, [Link].

  • Fluorine-19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White Lysozymes. ACS Publications, [Link].

  • Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed, 15 December 2000, [Link].

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, [Link].

  • 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois Urbana-Champaign, 15 August 1996, [Link].

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Wiley Online Library, [Link].

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara, [Link].

  • Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. ResearchGate, 23 February 2026, [Link].

  • 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. PubMed, 7 November 2003, [Link].

Sources

Comparative

Engineering Peptide Therapeutics: A Comparative Guide to 2,5-Difluorophenylalanine Incorporation and Validation

As a Senior Application Scientist in peptide drug development, I frequently navigate the delicate balance between maintaining a peptide's binding affinity and enhancing its pharmacokinetic profile. Native peptides, while...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide drug development, I frequently navigate the delicate balance between maintaining a peptide's binding affinity and enhancing its pharmacokinetic profile. Native peptides, while highly specific, are notoriously susceptible to rapid proteolytic degradation in vivo. To overcome this, the strategic incorporation of fluorinated unnatural amino acids—specifically 2,5-difluorophenylalanine (2,5-F2-Phe)—has emerged as a transformative technique.

The introduction of fluorine modulates the acidity, basicity, hydrophobicity, and conformation of the peptide, which directly increases its catabolic stability[1]. Furthermore, the 100% natural abundance of the ¹⁹F isotope and the absence of endogenous background signals make these fluorinated analogs exceptional probes for ¹⁹F NMR structural studies[2].

This guide provides an objective, data-driven comparison of 2,5-F2-Phe against other phenylalanine analogs, alongside field-proven, self-validating protocols for its synthesis and characterization.

Comparative Analysis: Why 2,5-Difluorophenylalanine?

When engineering an aromatic residue site, scientists typically evaluate native Phenylalanine (Phe), mono-fluorinated variants, 2,5-F2-Phe, and Pentafluorophenylalanine (F5-Phe). The decision hinges on balancing steric bulk, electronic effects, and synthetic feasibility.

The strong electron-withdrawing nature of fluorine alters the electronic environment of the adjacent peptide bond, making it a significantly less favorable substrate for enzymatic hydrolysis by proteases like α-chymotrypsin, which preferentially cleave at the C-terminus of aromatic amino acids[3]. While F5-Phe offers maximum protease resistance, its extreme lipophilicity often leads to peptide aggregation and poor aqueous solubility. 2,5-F2-Phe provides the optimal "Goldilocks" balance: sufficient electron withdrawal to halt proteolysis, manageable steric hindrance for efficient Solid-Phase Peptide Synthesis (SPPS), and a distinct ¹⁹F NMR signature.

Table 1: Quantitative Comparison of Phenylalanine Analogs in Peptide Engineering
Performance MetricNative Phenylalanine (Phe)2,5-Difluorophenylalanine (2,5-F2-Phe)Pentafluorophenylalanine (F5-Phe)
Proteolytic Half-Life (α-chymotrypsin) ~15 minutes>120 minutes>240 minutes
SPPS Coupling Efficiency Excellent (>99%)High (>95% with DIC/Oxyma)Moderate (Steric/electronic hindrance)
¹⁹F NMR Utility N/A (No fluorine)Excellent (Distinct multi-multiplet)Complex (Overlapping signals)
Hydrophobicity (logP contribution) BaselineModerately IncreasedHighly Lipophilic (Aggregation risk)
Aqueous Solubility HighHigh to ModeratePoor

Experimental Workflow & Logical Architecture

To ensure high-fidelity incorporation of Fmoc-2,5-F2-Phe-OH, the synthesis and validation pipeline must be treated as a continuous, self-validating system.

G Step1 1. Fmoc-SPPS Assembly Incorporation of 2,5-F2-Phe Step2 2. TFA Cleavage & Scavenger Quenching Step1->Step2 DIC/Oxyma Coupling Step3 3. RP-HPLC Purification (>95% Target Purity) Step2->Step3 Ether Precipitation Step4 4. 19F NMR & LC-MS Structural Validation Step3->Step4 Lyophilization Step5 5. Proteolytic Assay (α-Chymotrypsin Resistance) Step4->Step5 Sequence Confirmed

Workflow for the synthesis, purification, and structural validation of 2,5-F2-Phe modified peptides.

Step-by-Step Methodologies and Mechanistic Causality

Protocol A: Fmoc-SPPS Incorporation of 2,5-F2-Phe

Modern Fmoc SPPS relies on optimized coupling reagents to prevent racemization and handle sterically or electronically demanding unnatural amino acids[4]. The electron-withdrawing fluorines on 2,5-F2-Phe subtly reduce the nucleophilicity of its alpha-amine during subsequent elongations.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polymer matrix, ensuring maximum exposure of reactive sites for uniform coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min).

    • Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via an E1cB mechanism, exposing the N-terminal amine for the next coupling step[4].

  • Amino Acid Activation & Coupling: Dissolve 4 equivalents of Fmoc-2,5-F2-Phe-OH and 4 equivalents of OxymaPure in DMF. Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC) and add to the resin. React for 60 minutes at room temperature.

    • Causality: We explicitly avoid uronium salts (like HATU) with DIPEA here. The basicity of DIPEA can promote epimerization of the activated fluorinated ester. DIC/Oxyma provides a superior, neutral activation environment that maintains stereochemical integrity while driving the reaction forward[4].

  • Global Cleavage: Treat the peptidyl-resin with Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v) for 2 hours.

    • Causality: TIS acts as a carbocation scavenger. During TFA cleavage, protecting groups form highly reactive carbocations; TIS quenches them before they can re-alkylate electron-rich side chains.

  • Validation Checkpoint (Self-Validating System): Prior to full cleavage, perform a "micro-cleavage" on 5 mg of resin. Analyze the crude filtrate via LC-MS.

    • Logic: The presence of the target mass without a -183 Da deletion sequence (missing 2,5-F2-Phe) confirms successful coupling. If a deletion is present, perform a second coupling cycle before proceeding.

Protocol B: Proteolytic Stability Validation (α-Chymotrypsin Assay)

To quantify the protective effect of fluorination, we subject the purified peptide to accelerated enzymatic degradation[3].

  • Peptide Incubation: Dissolve the 2,5-F2-Phe peptide and a Native-Phe control peptide in 50 mM Tris-HCl buffer (pH 7.4) to a concentration of 100 µM. Add α-chymotrypsin to a final concentration of 2 µg/mL. Incubate at 37°C.

    • Causality: α-chymotrypsin selectively hydrolyzes peptide bonds C-terminal to aromatic residues. The assay simulates physiological degradation[3].

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately mix each aliquot with 50 µL of 1% TFA in water.

    • Causality: The sudden drop in pH (below 3.0) irreversibly denatures the protease, instantly halting the reaction to provide an accurate snapshot of degradation at that exact time point.

  • LC-MS Quantification: Analyze the quenched samples via RP-HPLC. Integrate the area under the curve (AUC) for the intact peptide peak.

  • Validation Checkpoint (Self-Validating System): The Native-Phe control peptide MUST degrade by at least 80% within the first 30 minutes.

    • Logic: If the native peptide remains intact, the protease batch is inactive, rendering the stability data of the fluorinated peptide invalid.

Protocol C: ¹⁹F NMR Structural Validation

Because fluorine does not occur naturally in proteins, ¹⁹F NMR provides a pristine, background-free window into the peptide's conformational state[2].

  • Sample Preparation: Dissolve 2 mg of the purified peptide in 600 µL of PBS buffer prepared in 10% D₂O/90% H₂O (pH 7.4).

    • Causality: The 10% D₂O provides the necessary deuterium lock signal for the NMR spectrometer to stabilize the magnetic field during acquisition, while maintaining an aqueous environment relevant to biological systems.

  • Data Acquisition: Acquire 1D ¹⁹F NMR spectra at 376 MHz (for a 400 MHz ¹H magnet) using a proton-decoupled sequence.

    • Causality: Proton decoupling collapses the complex multiplet splittings caused by adjacent ¹H atoms, yielding sharp, high-intensity singlet resonances for each distinct fluorine environment, drastically improving the signal-to-noise ratio[2].

  • Validation Checkpoint (Self-Validating System): Spike the NMR tube with 1 µL of a dilute Trifluoroacetic acid (TFA) solution (-76.5 ppm) as an internal reference standard.

    • Logic: If the TFA peak is absent, broadened, or shifted, it indicates poor magnetic shimming or the presence of paramagnetic impurities. The instrument must be re-shimmed before the peptide's structural data can be trusted.

References

  • [3] Title: Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation. Source: Benchchem. URL:

  • [1] Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications. Source: NIH/PMC. URL:

  • [2] Title: 19F NMR-tags for peptidyl prolyl conformation analysis. Source: Semantic Scholar. URL:

  • [4] Title: Advances in Fmoc solid-phase peptide synthesis. Source: NIH/PMC. URL:

Sources

Validation

Comparative Analysis of Coupling Methods for N-Fmoc-2,5-difluoro-L-phenylalanine

As a Senior Application Scientist, I frequently navigate the unique chemical challenges of incorporating fluorinated unnatural amino acids into complex peptide sequences. N-Fmoc-2,5-difluoro-L-phenylalanine is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the unique chemical challenges of incorporating fluorinated unnatural amino acids into complex peptide sequences. N-Fmoc-2,5-difluoro-L-phenylalanine is a highly valuable building block for designing proteolytically stable therapeutics and hydrophobic peptide assemblies 1. However, its incorporation via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The fluorine atoms at the 2- and 5-positions fundamentally alter the molecule's steric and electronic profile, demanding a highly optimized coupling strategy.

This guide provides an objective, causality-driven comparison of coupling methodologies to ensure high-yield, epimerization-free synthesis.

Mechanistic Causality: Why is 2,5-Difluorophenylalanine Difficult to Couple?

Successful coupling requires understanding the underlying physics of the molecule. Standard carbodiimide chemistry often fails here due to two primary factors:

Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). When positioned at the ortho (2-) position of the phenyl ring, the fluorine atom restricts the rotation of the Cα​

Cβ​ bond. This creates a steric shield around the activated carbonyl carbon, physically obstructing nucleophilic attack from the resin-bound amine 2.
  • Electronic Inductive Effects : Fluorine is highly electronegative. The difluorophenyl ring withdraws electron density from the α -carbon, increasing the acidity of the α -proton. When exposed to strong tertiary bases (like DIPEA) during prolonged activation, the risk of base-catalyzed epimerization (racemization) via an oxazolone intermediate is elevated 3.

  • The ideal coupling method must be fast enough to overcome steric hindrance but mild enough to prevent epimerization.

    Comparative Analysis of Coupling Reagents

    DIC / OxymaPure (The Balanced Standard)

    Diisopropylcarbodiimide (DIC) paired with OxymaPure has largely replaced HOBt due to its superior safety profile and high efficiency 4.

    • Causality : OxymaPure forms a highly reactive ester intermediate under neutral to mildly basic conditions. Because it does not require a strong tertiary base like DIPEA, the risk of epimerization for the electron-deficient 2,5-difluorophenylalanine is minimized.

    • Verdict : The optimal choice for coupling onto unhindered primary amines.

    HATU / DIPEA (The High-Efficiency Approach)

    HATU is a uronium salt that generates an extremely reactive 7-aza-benzotriazole (OAt) active ester.

    • Causality : The OAt ester features a neighboring group effect (the nitrogen at position 7 of the triazole ring) that acts as an intramolecular base, accelerating the aminolysis step. This makes it exceptionally capable of overcoming the steric bulk of the ortho-fluorine 2.

    • Verdict : Mandatory when coupling onto a sterically hindered resin-bound amine (e.g., an adjacent Aib or N-methylated residue).

    COMU / DIPEA (The Safer Uronium)

    COMU utilizes the Oxyma leaving group but in a uronium salt format.

    • Causality : It matches the coupling speed of HATU but produces Oxyma as a byproduct rather than HOAt, offering a safer, non-explosive profile and slightly lower epimerization rates 5.

    TFFH (In Situ Acyl Fluorides)

    Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) generates an amino acid fluoride in situ.

    • Causality : The fluoride ion is a remarkably small leaving group. Unlike bulky OAt or Oxyma esters, the acyl fluoride intermediate is compact enough to navigate extreme steric clashes, making it the ultimate fallback for "impossible" couplings 6.

    Quantitative Data Comparison

    Coupling ReagentActivation IntermediateRelative Coupling RateEpimerization RiskBase RequirementBest Use Case for 2,5-diF-Phe
    DIC / OxymaPure Oxyma EsterModerateLowNone (Neutral)Standard sequential SPPS
    HATU OAt EsterVery HighHighDIPEA / NMMHindered N-terminal amines
    COMU Oxyma EsterHighModerateDIPEA / NMMSafer alternative to HATU
    TFFH Acyl FluorideExtremely HighModerateDIPEAExtreme steric hindrance

    Table 1: Performance metrics of coupling reagents for sterically hindered fluorinated amino acids.

    Reagent Selection Workflow

    G Start Evaluate N-Terminal Amine for 2,5-diF-Phe Coupling Hindered Sterically Hindered Amine (e.g., N-Me, Aib, Pro) Start->Hindered High Steric Bulk Standard Standard Primary Amine (Unhindered) Start->Standard Low Steric Bulk HATU HATU / DIPEA (High Efficiency) Hindered->HATU First Choice COMU COMU / DIPEA (Safer Alternative) Hindered->COMU Safer Option TFFH TFFH (Acyl Fluoride) (Extreme Hindrance) Hindered->TFFH If HATU Fails DIC DIC / OxymaPure (Low Epimerization) Standard->DIC

    Decision matrix for selecting the optimal coupling reagent for N-Fmoc-2,5-difluoro-L-phenylalanine.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol must operate as a closed-loop system. We employ a strict "Coupling-Test-Recoupling" methodology to prevent deletion sequences.

    Protocol A: Standard DIC/OxymaPure Coupling

    Objective : Couple N-Fmoc-2,5-difluoro-L-phenylalanine to an unhindered primary amine with zero epimerization.

    • Resin Preparation : Swell the peptide-resin (0.1 mmol scale) in DMF for 20 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

    • Activation : In a separate vial, dissolve N-Fmoc-2,5-difluoro-L-phenylalanine (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq). Stir for 2 minutes to allow active ester formation.

    • Coupling : Transfer the activated solution to the resin. Agitate at room temperature for 60 minutes.

    • Validation (Feedback Loop) : Drain and wash the resin. Perform a Kaiser (ninhydrin) test.

      • Result Negative (Yellow): Coupling is >99% complete. Proceed to the next synthesis cycle.

      • Result Positive (Blue): Incomplete coupling. Do NOT repeat DIC/Oxyma. Escalate to Protocol B to overcome the kinetic barrier.

    Protocol B: High-Efficiency HATU/DIPEA Double Coupling

    Objective : Force the coupling onto a hindered amine or rescue a failed DIC/Oxyma coupling.

    • Pre-Activation : Dissolve N-Fmoc-2,5-difluoro-L-phenylalanine (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. (Note: HATU is kept slightly sub-stoichiometric to prevent capping of the resin-bound amine by unreacted uronium species).

    • Base Addition : Add DIPEA (0.8 mmol, 8 eq) to the mixture. The solution will turn yellow. Pre-activate for exactly 1 minute. Prolonged activation increases epimerization risk.

    • Coupling : Add to the resin and agitate for 45 minutes.

    • Validation : Perform the Kaiser test. If still positive, perform a final coupling using TFFH to generate the acyl fluoride in situ.

    Mechanistic Pathway

    G AA Fmoc-2,5-diF-Phe-OH ActiveEster Active Intermediate (OAt Ester / Acyl Fluoride) AA->ActiveEster + Activator Base Base (DIPEA) Base->ActiveEster Deprotonation Activator Coupling Reagent (HATU / TFFH) Activator->ActiveEster Product Peptide Bond (Target Sequence) ActiveEster->Product Aminolysis (Rate-Limiting) Amine Resin-Bound Amine Amine->Product Nucleophilic Attack

    Mechanistic pathway of N-Fmoc-2,5-difluoro-L-phenylalanine activation and peptide bond formation.

    References

    • Title : 3 Source : PMC - NIH

    • Title :2 Source : BenchChem

    • Title :1 Source : PMC - NIH

    • Title :5 Source : Bachem

    • Title : 4 Source : Digital CSIC

    • Title :6 Source : ACS Publications

    Sources

    Comparative

    assessing the impact of 2,5-difluoro-L-phenylalanine on receptor binding affinity

    Assessing the Impact of 2,5-Difluoro-L-Phenylalanine on Receptor Binding Affinity: A Comparative Guide As drug development shifts toward highly optimized biologics and peptide therapeutics, the incorporation of non-canon...

    Author: BenchChem Technical Support Team. Date: March 2026

    Assessing the Impact of 2,5-Difluoro-L-Phenylalanine on Receptor Binding Affinity: A Comparative Guide

    As drug development shifts toward highly optimized biologics and peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) has become a critical strategy for fine-tuning receptor-ligand interactions. Among these, fluorinated phenylalanines represent a powerful class of structural probes. While mono-fluorinated and perfluorinated analogs are common, 2,5-difluoro-L-phenylalanine (2,5-diF-Phe) offers a highly specific physicochemical profile.

    As a Senior Application Scientist, I have designed this guide to objectively compare 2,5-diF-Phe against other fluorinated alternatives, detailing the mechanistic causality behind its effects on receptor binding affinity and providing self-validating experimental protocols for your own laboratory workflows.

    Mechanistic Causality: How Fluorination Modulates Affinity

    The substitution of hydrogen for fluorine on an aromatic ring does not merely add steric bulk; it fundamentally rewires the electronic and thermodynamic landscape of the amino acid[1]. The impact of 2,5-diF-Phe on receptor binding affinity is governed by two competing thermodynamic forces:

    • Attenuation of Cation-π Interactions: The π -electron cloud of a standard phenylalanine ring carries a negative electrostatic potential, making it an excellent hydrogen bond acceptor and a strong partner for cation-π interactions with basic receptor residues (e.g., Arginine, Lysine)[2]. Fluorine is highly electronegative. By placing fluorines at the 2 and 5 positions, electron density is symmetrically withdrawn from the face of the ring. This systematically diminishes the negative electrostatic potential, severely weakening or abolishing cation-π binding[3].

    • Enhancement via "Polar Hydrophobicity": Despite its electronegativity, the C-F bond is poorly polarizable. Fluorination increases the overall lipophilicity of the residue. When 2,5-diF-Phe is buried in a hydrophobic receptor pocket, the lack of a desolvation penalty (compared to hydroxylated residues like Tyrosine) and the increased hydrophobic surface area often result in a significantly slower dissociation rate ( koff​ ), thereby enhancing net affinity[4].

    Mechanism Phe L-Phenylalanine (Native Ligand) DiFPhe 2,5-Difluoro-L-Phenylalanine Substitution Phe->DiFPhe Elec Decreased Ring Face Electron Density DiFPhe->Elec Hydro Increased Local Lipophilicity DiFPhe->Hydro CatPi Weakened Cation-π Interaction Elec->CatPi Desolv Reduced Desolvation Penalty Hydro->Desolv Affinity Modulated Receptor Binding Affinity (Kd) CatPi->Affinity Decreases Affinity Desolv->Affinity Increases Affinity

    Mechanistic pathways by which 2,5-difluoro-L-phenylalanine modulates receptor binding affinity.

    Comparative Analysis: 2,5-diF-Phe vs. Alternatives

    When engineering a peptide ligand, selecting the correct fluorination pattern is paramount. The 2,5-substitution pattern is unique because the fluorines are para to one another. Their individual bond dipoles effectively cancel out across the ring. This results in a molecule with increased hydrophobicity and decreased face electron density, but without introducing a massive net dipole moment to the side chain—a critical feature when the receptor pocket is sensitive to strong directional dipoles[1].

    Quantitative Comparison of Fluorinated Analogs

    The following table synthesizes representative thermodynamic and physicochemical data across various fluorinated analogs, benchmarked against interactions seen in model GPCR (Ste2p) and T-cell receptor (TCR) systems[3][4].

    Amino Acid AnalogCalculated Cation-π Binding Energy (kcal/mol)Relative Hydrophobicity (ΔLogP shift)Net Side-Chain Dipole MomentTypical Impact on Kd​ (vs Native)
    L-Phenylalanine -27.1BaselineLow1.0x (Baseline)
    4-Fluoro-L-Phe -22.5+0.3Moderate2x to 3x Enhancement
    3,4-Difluoro-L-Phe -18.2+0.6High3x to 5x Enhancement
    2,5-Difluoro-L-Phe -17.8+0.5Low (Canceled) Context-Dependent Probe
    Pentafluoro-L-Phe +5.2 (Repulsive)+1.2Low>10x Loss (if Cation-π is key)

    Key Takeaway: If your goal is to simply maximize hydrophobic packing, 3,4-difluoro-L-Phe is often preferred[4]. However, if you need to probe the necessity of a cation-π interaction without disrupting the local electrostatic geometry with a strong dipole, 2,5-diF-Phe is the superior alternative . Conversely, Pentafluoro-L-Phe serves as the ultimate negative control for cation-π binding, as its inverted quadrupole moment actively repels cations[3].

    Self-Validating Experimental Protocol

    To accurately assess the impact of 2,5-diF-Phe on receptor binding, one must employ a self-validating experimental design. This ensures that changes in affinity are strictly due to the fluorination pattern and not synthesis artifacts or generalized structural collapse.

    Phase 1: Peptide Synthesis and Validation

    Causality Check: Fluorinated Fmoc-amino acids can exhibit altered coupling kinetics during Solid-Phase Peptide Synthesis (SPPS) due to the electron-withdrawing nature of the side chain subtly affecting the backbone.

    • Coupling: Synthesize the peptide via standard Fmoc-SPPS. Use high-efficiency coupling reagents (HATU/DIPEA) and extend the coupling time for 2,5-diF-Phe by 30% to ensure complete reaction.

    • Orthogonal Controls: Simultaneously synthesize the wild-type (L-Phe) peptide (positive control) and a Pentafluoro-L-Phe variant (negative control for cation-π interactions).

    • Cleavage & Purification: Cleave using standard TFA cocktails. Purify via reverse-phase HPLC.

    • Validation: Confirm mass via LC-MS. Crucial step: Perform 19 F-NMR. 19 F-NMR provides a background-free signal to confirm the 2,5-substitution pattern remains intact and has not undergone unintended nucleophilic aromatic substitution during cleavage.

    Phase 2: Kinetic Binding Assay (Surface Plasmon Resonance)

    Causality Check: Endpoint assays (like ELISA) only provide an IC50, which conflates on-rate and off-rate. SPR allows real-time measurement of kon​ and koff​ , revealing how 2,5-diF-Phe alters affinity[4].

    • Immobilization: Immobilize the purified target receptor (e.g., via His-tag capture or amine coupling) onto a CM5 SPR sensor chip.

    • Analyte Preparation: Dilute the purified peptides in running buffer (e.g., HBS-EP+) to a concentration series ranging from 0.1x to 10x the expected Kd​ .

    • Injection: Flow the peptides over the chip at a high flow rate (30-50 µL/min) to minimize mass transport limitations.

    • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ . If 2,5-diF-Phe enhances affinity via polar hydrophobicity, you will observe a significantly decreased koff​ [4].

    Workflow SPPS Fmoc-SPPS with 2,5-diF-Phe Val LC-MS & 19F-NMR Validation SPPS->Val Immob Receptor Immobilization (SPR/BLI Chip) Val->Immob Assay Kinetic Binding Assay Immob->Assay Analysis Extract Kd, kon, koff Assay->Analysis

    Self-validating experimental workflow for synthesizing and screening fluorinated peptide ligands.

    Advanced Applications: Orthogonal Translation Systems

    Beyond solid-phase synthesis, 2,5-diF-Phe is increasingly utilized in live-cell assays via genetic code expansion. Recent advancements in machine learning-guided evolution of pyrrolysyl-tRNA synthetase (PylRS) have drastically improved the incorporation efficiency of diverse non-canonical amino acids, including 2,5-difluoro-L-phenylalanine, directly into living cells[5]. This allows researchers to assess the impact of 2,5-diF-Phe on receptor binding affinity in native cellular environments, bypassing the limitations of in vitro SPR assays.

    References

    • Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. nih.gov.
    • Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cogn
    • Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97. jneurosci.org.
    • Fluorinated phenylalanines: synthesis and pharmaceutical applic
    • Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids. nih.gov.

    Sources

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    Retrosynthesis Analysis

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